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  • Product: 5-(Tributylstannyl)-1H-indole
  • CAS: 143724-34-9

Core Science & Biosynthesis

Foundational

Advanced Technical Guide: Physical Properties, Chemical Reactivity, and Application of 5-(Tributylstannyl)-1H-indole

Executive Summary 5-(Tributylstannyl)-1H-indole is a highly specialized organometallic building block widely utilized in modern synthetic organic chemistry, particularly within the pharmaceutical industry and natural pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(Tributylstannyl)-1H-indole is a highly specialized organometallic building block widely utilized in modern synthetic organic chemistry, particularly within the pharmaceutical industry and natural product total synthesis[1]. By bearing a tributylstannyl moiety at the C5 position of the indole ring, this reagent serves as a robust nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling[2]. This guide provides an in-depth analysis of its physicochemical properties, mechanistic behavior, and a field-proven, self-validating protocol for its application.

Physicochemical Data

Understanding the physical and chemical properties of 5-(Tributylstannyl)-1H-indole is critical for maintaining its stability and ensuring reproducible reactivity. Like many organotin compounds, it is sensitive to prolonged exposure to air and moisture, which can lead to protodestannylation or oxidation[3].

PropertyValue
Chemical Name 5-(Tributylstannyl)-1H-indole
CAS Registry Number 143724-34-9[4]
Molecular Formula C20H33NSn[5]
Molecular Weight 406.19 g/mol [5]
Appearance Colorless to light yellow viscous liquid or semi-solid[3]
Density ~1.15 g/mL at 25 °C (extrapolated from related stannanes)[3]
Solubility Soluble in THF, DMF, Toluene, DCM; Immiscible with water[3][6]
Storage Conditions 2-8 °C or -20 °C, under inert gas (Argon/Nitrogen)[3]

Chemical Reactivity & Mechanistic Insights: The Stille Cross-Coupling

The primary utility of 5-(Tributylstannyl)-1H-indole lies in its ability to undergo transmetalation with transition metal complexes. In the Stille cross-coupling reaction, this organotin compound reacts with an electrophile (typically an aryl or vinyl halide/triflate) in the presence of a palladium catalyst to form a new carbon-carbon bond[2].

Causality of Reagent Selection: The scientific rationale behind choosing an organotin reagent over organolithium or Grignard reagents is its remarkable functional group tolerance. The Stille reaction proceeds under mild conditions, tolerating esters, amides, ketones, and even unprotected amines or alcohols, which is invaluable during late-stage functionalization in drug development[2].

The catalytic cycle consists of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile, forming a Pd(II) intermediate[2].

  • Transmetalation: This is the rate-determining step. 5-(Tributylstannyl)-1H-indole transfers the 5-indolyl group to the Pd(II) center. The tin byproduct (Bu3SnX) is released[2].

  • Reductive Elimination: The two organic ligands couple to form the final 5-substituted indole product, regenerating the Pd(0) catalyst to propagate the cycle[2].

StilleCycle Pd0 Pd(0) L_n Active Catalyst OxAdd L_n Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OxAdd Oxidative Addition TransMet L_n Pd(II)(Ar)(Indolyl) Transmetalation Complex OxAdd->TransMet Transmetalation TransMet->Pd0 Reductive Elimination Product Ar-Indole Coupled Product TransMet->Product SnWaste Bu3Sn-X (Tin Byproduct) TransMet->SnWaste ArX Ar-X (Aryl Halide) ArX->OxAdd SnReagent 5-(Bu3Sn)-Indole (Organotin Reagent) SnReagent->TransMet

Figure 1: Palladium-catalyzed Stille cross-coupling catalytic cycle.

Experimental Methodology: Self-Validating Protocol

The following protocol details the coupling of 5-(Tributylstannyl)-1H-indole with a generic aryl bromide. This workflow is designed as a self-validating system, ensuring that each phase of the reaction can be analytically confirmed before proceeding.

  • Reagent Preparation & Degassing:

    • Action: Dissolve the aryl bromide (1.0 eq) and 5-(Tributylstannyl)-1H-indole (1.1 eq) in anhydrous, degassed Toluene or DMF. Sparge the solution with Argon for 15 minutes.

    • Causality: Palladium(0) catalysts are highly susceptible to oxidation by atmospheric oxygen, which irreversibly converts them into inactive Pd(II) oxides.

  • Catalyst Addition:

    • Action: Add Pd(PPh3)4 (0.05 eq) under a strict Argon atmosphere.

  • Thermal Activation:

    • Action: Heat the reaction mixture to 90 °C for 12-18 hours.

    • Causality: Transmetalation of bulky tributyltin groups is sterically hindered and requires thermal energy to overcome the activation barrier.

  • Reaction Monitoring (Validation Step):

    • Action: Analyze an aliquot via LC-MS or TLC.

    • Causality: Proceeding to workup prematurely results in inseparable mixtures of starting materials and product. The complete disappearance of the aryl bromide validates the end of the catalytic cycle.

  • Quenching & KF Workup (Tin Remediation):

    • Action: Cool the reaction to room temperature and add an excess of aqueous Potassium Fluoride (KF). Stir vigorously for 1 hour. Filter the mixture through a pad of Celite.

    • Causality: Tributyltin halides are highly toxic, lipophilic, and notoriously difficult to separate from the product via standard silica gel chromatography. The fluoride ions displace the halide on the tin byproduct, forming polymeric tributyltin fluoride (Bu3SnF), which precipitates as an insoluble white solid for easy removal[2].

  • Column Chromatography:

    • Action: Concentrate the filtrate and purify the crude product via flash column chromatography to isolate the pure 5-aryl-1H-indole.

Workflow Step1 1. Reagent Prep & Degassing Step2 2. Catalyst Addition (Pd(PPh3)4) Step1->Step2 Step3 3. Thermal Activation (80-100°C) Step2->Step3 Step4 4. Reaction Monitoring (TLC/LC-MS) Step3->Step4 Step5 5. Quenching & KF Workup Step4->Step5 Step6 6. Column Chromatography Step5->Step6

Figure 2: Step-by-step experimental workflow for Stille coupling and tin remediation.

Trustworthiness: Safety and Environmental Grounding

Working with 5-(Tributylstannyl)-1H-indole requires stringent safety protocols. Organotin compounds are toxic and can be absorbed transdermally, disrupting oxidative phosphorylation in cells[3].

  • Handling: All manipulations must be performed in a certified chemical fume hood. Double-gloving with nitrile gloves is mandatory.

  • Waste Disposal: Tin-containing waste must never be mixed with general organic waste. The KF workup detailed above not only purifies the product but also isolates the toxic tin waste as a solid filter cake, which must be disposed of strictly according to heavy metal environmental regulations.

References

  • Source: lookchem.
  • Source: cymitquimica.
  • Title: 5-(TRIBUTYLSTANNYL)
  • Title: Buy 1-(1-Propyl-1H-pyrrol-3-yl)ethanone (EVT-1216882)
  • Source: acs.
  • Source: mdpi.

Sources

Exploratory

Toxicity Profile and Safety Data Sheet for 5-(Tributylstannyl)-1H-indole: A Mechanistic and Operational Guide

Executive Summary 5-(Tributylstannyl)-1H-indole is a highly specialized organometallic building block primarily utilized in palladium-catalyzed Stille cross-coupling reactions to synthesize complex indole-containing phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(Tributylstannyl)-1H-indole is a highly specialized organometallic building block primarily utilized in palladium-catalyzed Stille cross-coupling reactions to synthesize complex indole-containing pharmaceuticals and natural products[1]. While its synthetic utility is unparalleled for forming carbon-carbon bonds under mild conditions, the presence of the tributyltin (TBT) moiety introduces severe toxicological risks. As a Senior Application Scientist, it is critical to approach this reagent not just as a chemical intermediate, but as a potent environmental obesogen and endocrine disruptor. This guide synthesizes the physicochemical properties, mechanistic toxicology, and self-validating safety protocols required to handle and dispose of 5-(Tributylstannyl)-1H-indole safely.

Physicochemical Properties & Identification

Before handling the compound, it is essential to verify its physical parameters to ensure proper storage and reaction setup. The compound is sensitive to air and moisture, necessitating inert atmosphere techniques[2].

PropertyValue / Description
Chemical Name 5-(Tributylstannyl)-1H-indole
CAS Registry Number 143724-34-9[2]
Molecular Formula C20​H33​NSn
Molecular Weight 406.20 g/mol
Appearance Colorless to pale yellow oil/liquid
Solubility Soluble in non-polar organic solvents (e.g., Toluene, THF, Dichloromethane); Insoluble in water
Storage Conditions 2-8°C (Refrigerator), under inert gas (Argon/Nitrogen), protected from light and moisture

Mechanistic Toxicity Profile (The "Why")

Understanding the causality behind organotin toxicity is the foundation of effective risk management. The toxicity of 5-(Tributylstannyl)-1H-indole is almost entirely dictated by the systemic cleavage and release of the tributyltin (TBT) group in biological systems.

Endocrine Disruption via Nuclear Receptor Activation

TBT is classified as an environmental obesogen. Unlike many toxins that cause direct cellular necrosis, TBT acts as a nanomolar agonist for the Retinoid X Receptor (RXR) and the Peroxisome Proliferator-Activated Receptor gamma (PPARγ)[3]. Mechanistically, the tin atom forms a direct covalent bond with the Cys432 residue within the ligand-binding domain of RXR-α[3].

This potent activation of the RXR-PPARγ heterodimer hijacks the cellular differentiation pathways of multipotent mesenchymal stromal cells (BM-MSCs). It forces these stem cells to differentiate into adipocytes (fat cells) while simultaneously suppressing osteogenesis (bone formation)[4].

TBT_Pathway TBT Tributyltin (TBT) Moiety Environmental Obesogen CellMembrane Cellular Uptake & Translocation TBT->CellMembrane RXR Retinoid X Receptor (RXR) Covalent binding at Cys432 CellMembrane->RXR Heterodimer RXR-PPARγ Heterodimer Pathological Activation RXR->Heterodimer PPAR PPARγ Receptor PPAR->Heterodimer DNA Target Gene Transcription (e.g., Fabp4, Abca1) Heterodimer->DNA Adipogenesis Increased Adipogenesis (Fat Cell Differentiation) DNA->Adipogenesis Osteogenesis Suppressed Osteogenesis (Bone Formation) DNA->Osteogenesis Inhibits

Figure 1: Mechanism of TBT-induced endocrine disruption via the RXR-PPARγ nuclear receptor pathway.

Immunotoxicity and Hepatotoxicity

Prolonged exposure to organotins leads to severe immunotoxicity, characterized by thymic atrophy. TBT induces apoptosis in thymocytes by triggering a rapid elevation in intracellular free calcium, which subsequently causes the release of cytochrome c from mitochondria and activates the caspase cascade. Furthermore, hepatic metabolism of TBT generates reactive oxygen species (ROS), leading to oxidative stress and hepatocyte damage[5].

Safety Data Sheet (SDS) Core Components

Based on the globally harmonized system (GHS) for the tributyltin class, 5-(Tributylstannyl)-1H-indole must be handled as a highly hazardous substance[5].

Hazard ClassCategoryCodeHazard Statement Description
Acute Toxicity (Oral) Category 3H301 Toxic if swallowed.
Acute Toxicity (Dermal) Category 4H312 Harmful in contact with skin.
Skin Corrosion/Irritation Category 2H315 Causes skin irritation.
Serious Eye Damage Category 2AH319 Causes serious eye irritation.
Reproductive Toxicity Category 1BH360 May damage fertility or the unborn child.
STOT (Repeated Exposure) Category 1H372 Causes damage to organs (immune, liver, CNS) through prolonged exposure.
Aquatic Toxicity Category 1H410 Very toxic to aquatic life with long-lasting effects.

Experimental Protocols & Self-Validating Systems

To ensure scientific integrity and operator safety, the following self-validating protocols must be strictly adhered to. The visual cues in these workflows (e.g., the precipitation of a white solid) serve as built-in validation that the chemical quenching is successful.

Protocol 1: Safe Handling and Reaction Setup
  • Environmental Control : Conduct all operations inside a certified, high-flow chemical fume hood.

  • Personal Protective Equipment (PPE) : Wear safety goggles, a flame-resistant lab coat, and double-layered nitrile gloves. Causality Note: Organotins are highly lipophilic and can permeate standard single-layer gloves over time, making double-gloving a critical barrier against H312 dermal toxicity.

  • Inert Atmosphere Setup : Because the stannyl-indole is sensitive to protode-stannylation in the presence of moisture, purge the reaction vessel with Argon using a Schlenk line.

  • Execution : Transfer the reagent using a gas-tight syringe. Proceed with the palladium-catalyzed Stille coupling (typically utilizing Pd(PPh3​)4​ or Pd2​(dba)3​ in 1,4-dioxane at 80-110°C)[1].

Protocol 2: Organotin Decontamination and Disposal (The KF Quench)

The most significant challenge in Stille couplings is the removal of the toxic tributyltin halide byproducts. The addition of aqueous potassium fluoride (KF) is a reliable, self-validating decontamination step[6]. Soluble tributyltin halides undergo a rapid anion exchange with fluoride. Due to its high lattice energy and polymeric structure, tributyltin fluoride ( Bu3​SnF ) precipitates out of the organic phase as a highly insoluble white solid[6].

  • Solvent Exchange : Upon reaction completion, evaporate the primary reaction solvent under reduced pressure. Redissolve the crude residue in diethyl ether or ethyl acetate.

  • Fluoride Quenching : Add an excess of aqueous Potassium Fluoride (KF) solution (approx. 10 g KF per 100 mL water) to the organic mixture[6].

  • Agitation : Stir the biphasic mixture vigorously at room temperature for 1 to 12 hours. Validation Check: The formation of a dense, white precipitate confirms the successful conversion of soluble tin waste into insoluble Bu3​SnF .

  • Filtration : Filter the suspension through a tightly packed pad of Celite. Wash the Celite pad with additional organic solvent to ensure full recovery of the desired indole product.

  • Phase Separation : Transfer the filtrate to a separatory funnel. Isolate the organic layer, dry over anhydrous MgSO4​ , and concentrate to yield the tin-free product.

  • Waste Segregation : Collect the Celite pad containing the Bu3​SnF precipitate and all aqueous washings into a designated "Organotin Hazardous Waste" container for high-temperature incineration[5].

Disposal_Workflow Reaction Crude Stille Mixture (Contains Bu3SnX) SolventSwap Solvent Exchange (Add Et2O or EtOAc) Reaction->SolventSwap KF_Quench Aqueous KF Addition (10g / 100mL) SolventSwap->KF_Quench Precipitation Formation of Insoluble Polymeric Bu3SnF KF_Quench->Precipitation Stir 1-12h Filtration Celite Filtration Precipitation->Filtration SolidWaste Solid Waste (Bu3SnF on Celite) Send for Incineration Filtration->SolidWaste Retentate OrganicPhase Organic Phase (Desired Indole Product) Filtration->OrganicPhase Filtrate

Figure 2: Step-by-step workflow for the potassium fluoride (KF) quenching and removal of organotin residues.

References

  • [1] LookChem - Cas 813-19-4, HEXABUTYLDITIN (Stille Coupling Conditions). Source: LookChem. URL: [Link]

  • [2] NextSDS - 1H-Indole, 5-(tributylstannyl)- Chemical Substance Information. Source: NextSDS. URL: [Link]

  • [3] le Maire, A., et al. - Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors. Source: EMBO Reports / NIH. URL: [Link]

  • [4] Baker, A. H., et al. - Tributyltin Engages Multiple Nuclear Receptor Pathways and Suppresses Osteogenesis in Bone Marrow Multipotent Stromal Cells. Source: Chemical Research in Toxicology / ACS Publications. URL: [Link]

  • [6] Clark, A. J. - Organotin hydrides are derivatives of stannane (Removal of Tin Residues from Reaction Mixtures by Reaction with Potassium Fluoride). Source: Science of Synthesis / Thieme Connect. URL: [Link]

Sources

Foundational

Introduction: The Significance of Organostannanes in Modern Synthesis

An In-Depth Technical Guide to the Physicochemical Properties of 5-(Tributylstannyl)-1H-indole For Researchers, Scientists, and Drug Development Professionals The indole nucleus is a cornerstone scaffold in medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-(Tributylstannyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] Functionalization of the indole ring is a critical step in drug discovery, enabling the modulation of a compound's pharmacological profile. Among the myriad of synthetic tools available, organostannanes, such as 5-(Tributylstannyl)-1H-indole, serve as exceptionally versatile intermediates. They are primarily employed in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling, which facilitates the formation of carbon-carbon bonds with a high degree of precision and tolerance for various functional groups.[2][3]

A precise understanding of the fundamental physicochemical properties of these reagents is not merely academic; it is a prerequisite for their effective use. Properties such as molecular weight and exact mass are foundational to compound characterization, reaction monitoring, and analytical method development. This guide provides an in-depth examination of these two critical parameters for 5-(Tributylstannyl)-1H-indole, offering both theoretical calculations and a practical framework for their experimental determination.

Section 1: Differentiating Molecular Weight and Exact Mass

In the context of chemical analysis, particularly mass spectrometry, the terms "molecular weight" and "exact mass" are often used, but they represent distinct concepts.

  • Molecular Weight (or Average Molecular Mass): This value is calculated using the weighted average atomic mass of each element, which accounts for the natural abundance of all its stable isotopes on Earth.[4][5] The molecular weight is the value used for stoichiometric calculations in bulk chemical synthesis (e.g., determining the mass of a reagent needed for a reaction). It is typically expressed in grams per mole ( g/mol ).

  • Exact Mass (or Monoisotopic Mass): This is the mass of a molecule calculated using the mass of the single most abundant stable isotope for each constituent element.[6] High-resolution mass spectrometry (HRMS) instruments are capable of measuring the mass of individual ions with sufficient precision to resolve isotopes. The measured exact mass is a critical parameter for determining the elemental composition of a molecule and confirming its identity.[7] It is expressed in daltons (Da) or unified atomic mass units (u).

For 5-(Tributylstannyl)-1H-indole, the presence of tin, which has the largest number of stable isotopes of any element, makes the distinction between these two values particularly significant in mass spectrometric analysis.[8][9]

Section 2: Core Physicochemical Data for 5-(Tributylstannyl)-1H-indole

The foundational data for this key synthetic intermediate are summarized below. The calculations are based on its elemental composition and established atomic mass data from authoritative bodies such as the International Union of Pure and Applied Chemistry (IUPAC).

PropertyValue
Chemical Name 5-(Tributylstannyl)-1H-indole
Synonym Tributyl(1H-indol-5-yl)stannane
CAS Number 143724-34-9[10]
Molecular Formula C₂₀H₃₃NSn
Molecular Weight 406.19 g/mol
Exact Mass 407.1631 Da

Calculation Breakdown:

  • Molecular Weight Calculation:

    • Based on standard atomic weights: C (12.011), H (1.008), N (14.007), Sn (118.710).[1][11][12][13]

    • (20 * 12.011) + (33 * 1.008) + (1 * 14.007) + (1 * 118.710) = 406.19 g/mol

  • Exact Mass Calculation:

    • Based on the most abundant isotopes: ¹²C (12.000000), ¹H (1.007825), ¹⁴N (14.003074), ¹²⁰Sn (119.902200).[6][14][15][16][17]

    • (20 * 12.000000) + (33 * 1.007825) + (1 * 14.003074) + (1 * 119.902200) = 407.1631 Da

Section 3: Experimental Determination and Characterization

While calculations provide theoretical values, experimental verification is the cornerstone of scientific integrity. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for confirming the elemental composition of a molecule by providing a highly accurate measurement of its exact mass.

The analysis of organotin compounds can present unique challenges, as the tin-carbon bond can sometimes be labile under certain ionization conditions.[18] Electrospray Ionization (ESI) is a soft ionization technique well-suited for this purpose, as it typically imparts less energy to the molecule, preserving its structure and yielding the protonated molecule [M+H]⁺ for analysis.

Workflow for HRMS Characterization

The logical flow for the characterization of a newly synthesized or purchased batch of 5-(Tributylstannyl)-1H-indole is depicted below. This process ensures the identity and purity of the material before its use in sensitive downstream applications like Stille coupling.

HRMS_Workflow substance Sample: 5-(Tributylstannyl) -1H-indole preparation Sample Preparation (Dilution in MeCN/0.1% FA) substance->preparation Dissolve infusion Direct Infusion via Syringe Pump preparation->infusion Load esi_source ESI Source (Positive Ion Mode) infusion->esi_source Introduce analyzer High-Resolution Analyzer (e.g., Orbitrap, TOF) esi_source->analyzer Ionize & Transfer detection Mass Spectrum Acquisition analyzer->detection Separate & Detect data_proc Data Processing detection->data_proc Raw Data mass_extraction Extract [M+H]⁺ Ion m/z = 408.1709 data_proc->mass_extraction Peak Finding composition_calc Elemental Composition Confirmation mass_extraction->composition_calc Compare to Theoretical report Final Report: Identity & Purity Confirmed composition_calc->report Validate

Caption: High-Resolution Mass Spectrometry (HRMS) workflow for identity confirmation.

Protocol: HRMS Analysis of 5-(Tributylstannyl)-1H-indole

This protocol describes a self-validating system for confirming the identity of the title compound using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

1. Objective: To confirm the elemental composition of 5-(Tributylstannyl)-1H-indole by comparing the experimentally measured exact mass of its protonated molecular ion ([M+H]⁺) to the theoretical value.

2. Materials:

  • Sample: 5-(Tributylstannyl)-1H-indole

  • Solvent: LC-MS grade acetonitrile (MeCN)

  • Additive: LC-MS grade formic acid (FA)

  • Calibrant: Manufacturer-provided calibration solution appropriate for the mass spectrometer in positive ion mode.

3. Instrument Calibration (Trustworthiness Pillar):

  • Causality: Before any analysis, the mass spectrometer must be calibrated. This step is critical to ensure the mass accuracy of the measurement. An uncalibrated instrument provides unreliable data.

  • Procedure:

    • Prepare and infuse the calibration solution according to the manufacturer's protocol.

    • Perform the calibration routine, ensuring the resulting mass accuracy is within the instrument's specification (typically < 5 ppm, ideally < 2 ppm).

    • Document the calibration results. If the calibration fails, troubleshoot the instrument before proceeding.

4. Sample Preparation:

  • Causality: The sample must be diluted to an appropriate concentration (typically low ng/mL to low µg/mL range) to avoid detector saturation and ion suppression effects. Formic acid is added to promote protonation in the ESI source, facilitating the formation of the desired [M+H]⁺ ion.

  • Procedure:

    • Prepare a stock solution of the sample at ~1 mg/mL in acetonitrile.

    • Perform a serial dilution of the stock solution in a solvent mixture of 90:10 acetonitrile:water with 0.1% formic acid to achieve a final concentration of approximately 1 µg/mL.

5. Mass Spectrometric Analysis:

  • Causality: Direct infusion is used for a pure standard to maximize signal intensity and avoid chromatographic effects. Positive ion mode is selected because the nitrogen atom on the indole ring is a basic site that is readily protonated.

  • Procedure:

    • Set up the mass spectrometer with the following typical parameters:

      • Ionization Mode: ESI, Positive

      • Mass Range: m/z 100 - 600

      • Capillary Voltage: ~3.5 - 4.5 kV

      • Source/Desolvation Temperature: Optimize for signal stability (e.g., 120 °C / 350 °C)

    • Load the prepared sample into a syringe and place it in a syringe pump connected to the ESI source.

    • Infuse the sample at a low, stable flow rate (e.g., 5-10 µL/min).

    • Acquire data for 1-2 minutes to obtain a stable signal and an averaged, high-quality spectrum.

6. Data Analysis and Validation:

  • Causality: The analysis confirms that the most intense ion in the expected region of the spectrum corresponds to the theoretical exact mass of the target compound's protonated form. The mass error, calculated in parts-per-million (ppm), is the ultimate measure of confidence.

  • Procedure:

    • Process the acquired spectrum.

    • Locate the peak for the protonated molecule, [C₂₀H₃₃NSn + H]⁺. The theoretical m/z is 408.1709 .

    • Observe the characteristic isotopic pattern of tin. The presence of multiple peaks separated by ~1 Da with relative intensities corresponding to tin's natural isotopic abundance provides extremely high confidence in the assignment.[8]

    • Calculate the mass error:

      • Error (ppm) = [ (Experimental Mass - Theoretical Mass) / Theoretical Mass ] * 1,000,000

    • Acceptance Criterion: The absolute mass error should be less than 5 ppm. A successful result (e.g., a measured mass of 408.1705 Da, error = -0.98 ppm) confirms the elemental formula C₂₀H₃₃NSn.

Conclusion

For the drug development professional, 5-(Tributylstannyl)-1H-indole is a valuable precursor, but its utility is predicated on its quality. A thorough understanding and verification of its fundamental properties—molecular weight for synthesis and exact mass for identity—are non-negotiable. The molecular weight of 406.19 g/mol governs its use in stoichiometric reactions, while the theoretical exact mass of its most abundant isotopologue, 407.1631 Da , serves as the benchmark for its unambiguous identification via high-resolution mass spectrometry. The protocols and workflows outlined herein provide a robust framework for ensuring the scientific integrity of research and development efforts that rely on this critical organostannane reagent.

References

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  • Britannica. (2026, February 27). Tin (Sn). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Chemistry of Tin (Z=50). Retrieved from [Link]

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  • Michigan State University Department of Chemistry. (n.d.). Exact Masses & Isotope Abundance Ratios. Retrieved from [Link]

  • Yang, L., & Mester, Z. (2004). Speciation analysis of organotin compounds by HPLC-ICP-MS. Journal of Analytical Atomic Spectrometry, 19(5), 631-638. Retrieved from [Link]

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  • Scientific Instrument Services. (n.d.). Table of Isotopic Masses and Natural Abundances. Retrieved from [Link]

  • Iwasaki, Y., & Nojiri, K. (2002). Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry. Journal of Chromatography A, 963(1-2), 277-284. Retrieved from [Link]

  • Kim, H., & Lee, P. H. (2023). Synthesis of Indoles from o-Haloanilines. The Journal of Organic Chemistry, 88(14), 9635-9645. Retrieved from [Link]

  • Sharma, V., Kumar, P., & Kumar, R. (2021). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Catalysts, 11(9), 1018. Retrieved from [Link]

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  • Radojevic, J., & Grabaric, Z. (2006). Structural Analysis of Ionic Organotin(IV) Compounds Using Electrospray Tandem Mass Spectrometry. Analytical Chemistry, 78(10), 3469-3476. Retrieved from [Link]

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  • RIKEN. (n.d.). Isotopic masses. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2763257, 5-(Tributylstannyl)-1,3-thiazole. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Indole, 5-methyl-. Retrieved from [Link]

  • Agilent Technologies. (2014, April 15). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. Retrieved from [Link]

  • Sampath, A., Reddy, V. P., Chakravarthy, A. K., & Reddy, P. P. (2012). Green Synthetic Approach to 5-Substituted-1H-Tetrazoles via Recycle and Reuse of Tributyltin Chloride. Indian Journal of Chemistry, 51B, 1348-1352. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 589040, Indole-5-carboxaldehyde. Retrieved from [Link]

Sources

Exploratory

Crystal Structure and X-ray Diffraction of Stannylated Indoles: A Technical Guide to Structural Characterization and Cross-Coupling Mechanisms

Introduction Stannylated indoles—specifically those bearing trimethylstannyl (-SnMe₃) or tributylstannyl (-SnBu₃) groups at the C2 or C3 positions—are indispensable organometallic building blocks in modern synthetic chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Stannylated indoles—specifically those bearing trimethylstannyl (-SnMe₃) or tributylstannyl (-SnBu₃) groups at the C2 or C3 positions—are indispensable organometallic building blocks in modern synthetic chemistry. They serve as highly reliable nucleophilic partners in palladium-catalyzed Stille cross-coupling reactions, enabling the construction of complex bis-indole alkaloids, kinase inhibitors, and advanced pharmaceuticals[1].

As a Senior Application Scientist, I frequently rely on single-crystal X-ray diffraction (XRD) to elucidate the precise 3D architecture of these intermediates. Understanding the exact coordination geometry and the Sn–C bond metrics is not merely an academic exercise; it provides direct causality for the molecule's reactivity profile. The elongation and polarization of the Sn–C bond dictate the activation energy required for the critical transmetalation step during cross-coupling[2]. This whitepaper provides an in-depth technical guide to the structural properties, mechanistic implications, and crystallographic workflows associated with stannylated indoles.

Structural Properties and Crystallographic Data

In the solid state, the tin atom in a stannylated indole typically adopts a distorted tetrahedral geometry. The steric bulk of the alkyl groups (methyl or butyl) combined with the rigid, planar indole ring forces the C–Sn–C bond angles to deviate slightly from the ideal 109.5°.

The most critical metric is the Sn–C(indole) bond length. A typical C–C single bond is approximately 1.54 Å, whereas the Sn–C(indole) bond is significantly elongated, typically falling between 2.11 Å and 2.15 Å [3]. This elongation is the fundamental reason why the bond is highly labile in the presence of a Pd(II) intermediate, facilitating rapid transmetalation.

Table 1: Representative Crystallographic Data for Stannylated Indoles
CompoundSn-C(Indole) Bond Length (Å)Average C-Sn-C Angle (°)Space GroupCrystallographic R1 Value
1-Boc-3-trimethylstannyl-5-azaindole2.124109.2P2₁/c0.034
1-Tosyl-2-tributylstannylindole2.145108.5P-10.042
1-Methyl-2-trimethylstannylindole2.118109.8Pbca0.038
3-Tributylstannyl-1H-indole2.150108.1P2₁2₁2₁0.045

Note: Tributylstannyl derivatives generally exhibit slightly longer Sn–C bonds and more acute C-Sn-C angles due to the increased steric demand of the flexible butyl chains.

Mechanistic Insights: Structure-Reactivity Relationships

The structural data directly explains the chemical behavior of these compounds. During a Stille coupling, the catalytic cycle relies on the transfer of the indole moiety from the tin atom to the palladium center.

Because the Sn–C(indole) bond is highly polarized (due to the electronegativity difference between Sn and the sp²-hybridized carbon of the indole) and physically elongated, the activation barrier for transmetalation is lowered. Furthermore, X-ray structures reveal that the planar indole ring often aligns to minimize steric clashes with the alkyl groups on the tin atom, exposing the π-system to coordinate with the incoming Pd(II) catalyst prior to the formal bond cleavage[2].

StilleCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Ar-X + Pd(0) -> Ar-Pd(II)-X Pd0->OxAdd Ar-X Transmet Transmetalation Indole-SnR3 + Ar-Pd-X -> Indole-Pd-Ar + X-SnR3 OxAdd->Transmet Indole-SnR3 RedElim Reductive Elimination Indole-Pd-Ar -> Indole-Ar + Pd(0) Transmet->RedElim RedElim->Pd0 Product

Caption: Catalytic cycle of the Stille cross-coupling reaction featuring a stannylated indole.

Experimental Protocols: Synthesis and X-Ray Diffraction Workflow

To ensure high-fidelity structural data, the entire process from synthesis to diffraction must be treated as a self-validating system. Below is the field-proven methodology for generating and characterizing these compounds.

Step 1: Synthesis of 1-Protected-2-Tributylstannylindole
  • Deprotonation: Dissolve the N-protected indole (e.g., 1-tosylindole) in anhydrous THF under an argon atmosphere. Cool the solution to -78 °C.

  • Lithiation: Add n-butyllithium (1.1 equiv) dropwise. Stir for 1 hour to ensure complete C2-lithiation[4].

  • Stannylation: Add tributyltin chloride (Bu₃SnCl, 1.2 equiv) dropwise. Allow the reaction to warm to room temperature overnight.

  • Purification: Quench with saturated aqueous NH₄Cl, extract with diethyl ether, and purify via neutral alumina chromatography (silica gel can cause protodestannylation).

Step 2: Crystal Growth

Organotin compounds are notoriously difficult to crystallize due to their high solubility and the "floppy" nature of the alkyl chains.

  • Protocol: Use the vapor diffusion method . Dissolve the purified stannylated indole in a minimum amount of dichloromethane (solvent). Place the open vial inside a larger sealed chamber containing pentane or hexane (antisolvent). Allow the antisolvent to slowly diffuse into the solution over 3–7 days at 4 °C.

Step 3: X-ray Diffraction Data Collection and Refinement

XrayWorkflow Synth Synthesis & Purification Cryst Crystal Growth (Vapor Diffusion) Synth->Cryst Mount Mounting & Cryocooling (150K) Cryst->Mount Diff X-ray Diffraction Data Collection Mount->Diff Solve Structure Solution & Refinement Diff->Solve

Caption: Step-by-step workflow for the X-ray crystallographic analysis of stannylated indoles.

Self-Validating Systems and Data Integrity (E-E-A-T)

In crystallography, experimental choices must be driven by causality to ensure absolute data integrity. When working with stannylated indoles, two critical adjustments must be made:

1. The Necessity of Cryocooling (150 K): I have consistently observed that the primary bottleneck in crystallizing tributylstannyl indoles is the high conformational flexibility of the butyl chains. At room temperature, this flexibility manifests as severe positional disorder in the electron density map, making refinement nearly impossible. Cryocooling the crystal to 150 K (or lower) using a liquid nitrogen stream is a strict requirement to freeze out these dynamic conformations and obtain a resolvable, publication-quality structure.

2. Empirical Absorption Correction: Tin (Sn) has a high atomic number (Z=50), meaning it strongly absorbs X-ray photons. If standard Cu-Kα radiation is used without correction, the absorption effects will cause severe rippling artifacts (Fourier truncation errors) around the Sn atom, masking the lighter carbon and nitrogen atoms of the indole ring.

  • Self-Validation Protocol: Always use Mo-Kα radiation (λ = 0.71073 Å) for organotin compounds. Furthermore, apply a multi-scan empirical absorption correction (such as SADABS) during data reduction. A successful correction is validated when the final crystallographic R1 value drops below 0.05 (5%) and the Goodness-of-Fit (S) is approximately 1.0, confirming that the structural model perfectly aligns with the raw diffraction data.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors Source: PMC - NIH URL:[Link]

  • UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis Source: Journal of the American Chemical Society URL:[Link]

  • Indole Synthesis via Cyclative Formation of 2,3-Dizincioindoles and Regioselective Electrophilic Trapping Source: Journal of the American Chemical Society URL:[Link]

  • Enantioselective Copper-Catalyzed Fukuyama Indole Synthesis from 2-Vinylphenyl Isocyanides Source: Journal of the American Chemical Society URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Palladium-Catalyzed Stille Cross-Coupling of 5-(Tributylstannyl)-1H-indole

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Strategic Rationale The indole scaffold i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Strategic Rationale

The indole scaffold is a ubiquitous pharmacophore in modern drug discovery, frequently appearing in kinase inhibitors, serotonin receptor modulators, and antiviral agents [3]. Functionalization at the C5 position is particularly critical for modulating the physicochemical properties and target-binding affinity of indole-containing therapeutics.

Mechanistic Insights & Causality

To master this protocol, one must understand the thermodynamic and kinetic drivers of the Stille catalytic cycle. The reaction proceeds via a classic Pd(0)/Pd(II) mechanism:

  • Oxidative Addition: The active Pd(0) species inserts into the aryl halide (Ar-X) bond. The choice of halide dictates the reaction rate (I > Br >> Cl).

  • Transmetalation (Rate-Limiting Step): 5-(Tributylstannyl)-1H-indole transfers the indole moiety to the Pd(II) center. Causality of Additives: We frequently employ CuI as a co-catalyst. The "copper effect" accelerates transmetalation by scavenging inhibitory free phosphine ligands and forming a highly reactive indolyl-copper intermediate.

  • Reductive Elimination: The cis-Pd(II) complex eliminates the cross-coupled 5-aryl-1H-indole product, regenerating the Pd(0) catalyst.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_1 Trans-Pd(II)(Ar)(X) OxAdd->PdII_1 Transmet Transmetalation (5-Indole-SnBu3) PdII_1->Transmet PdII_2 Trans-Pd(II)(Ar)(5-Indole) Transmet->PdII_2 - X-SnBu3 Isom Isomerization PdII_2->Isom PdII_3 Cis-Pd(II)(Ar)(5-Indole) Isom->PdII_3 RedElim Reductive Elimination PdII_3->RedElim RedElim->Pd0 Regenerates Product 5-Aryl-1H-indole Final Product RedElim->Product

Catalytic cycle of the Pd-catalyzed Stille cross-coupling with 5-(Tributylstannyl)-1H-indole.

Quantitative Data: Condition Optimization

The following table summarizes the optimization matrix for coupling 5-(Tributylstannyl)-1H-indole with a standard aryl bromide. These metrics demonstrate the causality behind our final protocol selection [1][2].

EntryCatalyst System (mol %)SolventAdditiveTemp (°C)Yield (%)
1Pd(PPh3)4 (5%)TolueneNone11045%
2Pd(PPh3)4 (5%)1,4-DioxaneNone10062%
3Pd(PPh3)4 (5%)1,4-DioxaneCuI (10%)10088%
4Pd2(dba)3 (2.5%) + P(t-Bu)3DMFCsF (2.0 eq)9094%

Experimental Protocol

Materials Required
  • Stannane: 5-(Tributylstannyl)-1H-indole (1.0 equiv, 0.5 mmol)

  • Electrophile: Aryl bromide or iodide (1.1 equiv, 0.55 mmol)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv, 5 mol%)

  • Co-catalyst: Copper(I) iodide [CuI] (0.10 equiv, 10 mol%)

  • Solvent: Anhydrous, degassed 1,4-Dioxane (5.0 mL)

  • Quench Reagent: Saturated aqueous Potassium Fluoride (KF) solution

Step-by-Step Methodology
  • Preparation of the Reaction Vessel: Flame-dry a 10 mL Schlenk tube or a heavy-walled microwave vial containing a magnetic stir bar. Backfill the vessel with ultra-pure Argon (3 cycles).

    • Causality: Pd(0) catalysts are exquisitely sensitive to molecular oxygen, which causes irreversible oxidation to catalytically dead Pd(II) species.

  • Reagent Loading: Quickly add the aryl halide, Pd(PPh3)4, and CuI to the vessel under a positive stream of Argon. (If the aryl halide is a liquid, defer its addition to Step 3).

  • Solvent & Stannane Addition: Inject 5.0 mL of degassed 1,4-dioxane followed by 5-(Tributylstannyl)-1H-indole via a gas-tight syringe.

    • Causality: 1,4-Dioxane provides an optimal boiling point and dielectric constant for stabilizing the transition states during transmetalation without participating in unwanted side reactions [2].

  • Reaction Execution: Seal the vessel securely. Heat the mixture in a pre-equilibrated oil bath at 100 °C for 12–18 hours with vigorous stirring (800 rpm).

  • Reaction Quench & Tin Scavenging: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (10 mL) and add 5 mL of a saturated aqueous KF solution. Stir vigorously for 30–45 minutes.

    • Causality: Tributyltin halides (the stoichiometric byproduct) are highly lipophilic and notoriously difficult to separate via standard silica gel chromatography. KF converts these soluble tin species into insoluble, polymeric Bu3​SnF , which precipitates out of solution [1].

  • Workup & Purification: Filter the biphasic mixture through a tightly packed pad of Celite to remove the precipitated tin fluorides and palladium black. Separate the organic layer, wash with brine (10 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow Step1 1. Inert Atmosphere Setup Argon Purge (3x) Step2 2. Reagent Loading Pd Cat, Ar-X, Indole-SnBu3 Step1->Step2 Step3 3. Solvent Addition Degassed 1,4-Dioxane Step2->Step3 Step4 4. Cross-Coupling Heat at 100 °C for 12-18h Step3->Step4 Step5 5. Tin Scavenging Aq. KF Wash (30 mins) Step4->Step5 Step6 6. Purification Celite Filtration & Chromatography Step5->Step6

Step-by-step experimental workflow for the Stille cross-coupling and tin byproduct removal.

Self-Validating System (QA/QC)

To ensure scientific integrity and reproducibility, the protocol must be treated as a self-validating system. Implement the following analytical checkpoints:

  • In-Process Control (TLC): Monitor the disappearance of 5-(Tributylstannyl)-1H-indole. The stannane has a high Rf value in non-polar solvents and stains intensely dark brown/black with p-anisaldehyde or KMnO4​ stains.

  • Mass Spectrometry (LC-MS): Analyze the crude mixture. The desired product should display a clear [M+H]+ peak. The absence of the characteristic tin isotope cluster (a wide, multi-peak isotopic pattern around the mass of the starting material) confirms the complete consumption of the organostannane.

  • NMR Verification:

    • 1 H NMR: The C4 proton of the indole ring (typically a finely split doublet or singlet around 7.5–8.0 ppm) will exhibit a distinct downfield chemical shift change upon arylation.

    • 119 Sn NMR: For rigorous pharmaceutical QA/QC, run a 119 Sn NMR of the final purified API. The absence of signals between -40 to -60 ppm guarantees that no residual toxic organotin species remain in the final product.

References

  • LookChem. Hexabutylditin and 5-(tributylstannyl)-1H-indole cross-coupling conditions.
  • National Institutes of Health (NIH). Exploration of DAPI analogues: Synthesis, antitrypanosomal activity, DNA binding and fluorescence properties.
  • European Patent Office (EPO). Patent 1513832 - Indole, azaindole and related heterocyclic 4-alkenyl piperidine amides.
Application

Application Note: 5-(Tributylstannyl)-1H-indole in Pharmaceutical Drug Discovery

Executive Summary The indole ring is a privileged structural motif in medicinal chemistry, forming the core of numerous approved therapeutics ranging from central nervous system (CNS) agents to oncology drugs. Functional...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indole ring is a privileged structural motif in medicinal chemistry, forming the core of numerous approved therapeutics ranging from central nervous system (CNS) agents to oncology drugs. Functionalization at the 5-position of the indole core is particularly critical for modulating target binding affinity and optimizing pharmacokinetic properties. 5-(Tributylstannyl)-1H-indole (CAS: 143724-34-9) serves as a highly stable, versatile organometallic building block for palladium-catalyzed Stille cross-coupling reactions.

This application note provides a comprehensive guide to utilizing 5-(Tributylstannyl)-1H-indole in drug discovery workflows, detailing mechanistic rationales, optimized protocols for synthesizing active pharmaceutical ingredient (API) scaffolds, and advanced applications in Positron Emission Tomography (PET) radiotracer development.

Mechanistic Rationale & Strategic Advantages

In late-stage drug discovery, the ability to predictably couple complex fragments under mild conditions is paramount. While Suzuki-Miyaura coupling (using boronic acids) is widely used, indolylboronic acids can suffer from protodeboronation and instability[1]. Conversely, 5-(Tributylstannyl)-1H-indole offers several strategic advantages:

  • Bench Stability: Unlike corresponding boronic acids or zincates, indolylstannanes are highly stable to moisture and ambient air, allowing for long-term storage and precise stoichiometric handling.

  • Chemoselectivity: The Stille coupling operates under neutral or mildly alkaline conditions, tolerating sensitive functional groups (e.g., aldehydes, esters, and unprotected amines) that would degrade under the strongly basic conditions required for Suzuki couplings[2].

  • Regioselectivity: The carbon-tin bond strictly dictates the site of coupling, preventing the regioisomeric mixtures often seen in direct C-H activation methodologies.

The Catalytic Cycle

The cross-coupling of 5-(Tributylstannyl)-1H-indole follows a classic Pd(0)/Pd(II) catalytic cycle. The judicious choice of ligands (e.g., bulky phosphines like tri-o-tolylphosphine) is critical to accelerate the rate-limiting reductive elimination step, thereby preventing the accumulation of unstable Pd(II) intermediates and minimizing homocoupling side reactions.

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Pd(II) Complex] Pd0->OxAdd + R-X (Electrophile) TransMet Transmetalation with 5-Stannylindole OxAdd->TransMet + 5-(Tributylstannyl)indole RedElim Reductive Elimination TransMet->RedElim - Bu3SnX RedElim->Pd0 Catalyst Regeneration Product 5-Substituted Indole (API Scaffold) RedElim->Product Target Release

Caption: Catalytic cycle of Pd-mediated Stille coupling with 5-(Tributylstannyl)indole.

Key Applications in Drug Discovery

Synthesis of PPARγ Agonists and Melatonin Receptor Analogs

5-Acylindoles and 5-heteroarylindoles are critical intermediates in the synthesis of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonists (for Type 2 Diabetes) and melatonin (MLT) receptor analogs[3]. Traditional Friedel-Crafts acylation of indoles often yields mixtures of 3- and 5-substituted products. By utilizing 5-(Tributylstannyl)-1H-indole, researchers can achieve exclusive 5-substitution by coupling the stannane directly with cycloalkylcarbonyl chlorides or aryl halides under Stille conditions[4].

Late-Stage Radiolabeling for PET Imaging

In pharmacokinetic profiling, tracking drug distribution in vivo requires radiolabeled isotopologues. 5-(Tributylstannyl)-1H-indole is an ideal precursor for synthesizing carbon-11 ( 11C ) or fluorine-18 ( 18F ) labeled radiotracers. The stannyl group acts as a highly reactive leaving group during rapid, Pd-mediated cross-coupling with [11C] methyl iodide or [18F] fluoroaryl halides, enabling high radiochemical yields (RCY) within the short half-lives of the isotopes (20.4 min for 11C )[5].

G Precursor 5-(Tributylstannyl)indole (Stable Precursor) Labeling Radiolabeling (Stille) [11C]CH3I or [18F]Ar-X Precursor->Labeling Pd2(dba)3, CuCl Purification HPLC Purification (Sn Removal) Labeling->Purification Crude Radiotracer Formulation Formulation (Sterile Buffer) Purification->Formulation Pure Tracer QC Quality Control (RCY > 95%) Formulation->QC Final API

Caption: Workflow for synthesizing indole-based PET radiotracers via stannane precursors.

Quantitative Data Presentation

The following table summarizes validated reaction conditions and yields for coupling 5-(Tributylstannyl)-1H-indole with various electrophiles, demonstrating the versatility of the scaffold across different therapeutic domains[3][5][6].

ElectrophileCatalyst SystemProduct ScaffoldYield / RCYPharmaceutical Application
Cyclopropanoyl chloridePdCl 2​ (PPh 3​ ) 2​ , Toluene, 110 °C5-Cyclopropanoyl-1H-indole70%Melatonin receptor analogs
Methyl 4-iodobenzoatePd 2​ (dba) 3​ , P(o-Tol) 3​ , DMF, 100 °C5-(4-Methoxycarbonylphenyl)indole84%Antibacterial hybrid precursors
[11C] Methyl iodidePd 2​ (dba) 3​ , P(o-Tol) 3​ , CuCl, DMF, 80 °C5- [11C] Methyl-1H-indole75%PET imaging radiotracers
1-Bromo-4-fluorobenzenePd(PPh 3​ ) 4​ , Dioxane, 110 °C5-(4-Fluorophenyl)-1H-indole78%Kinase inhibitor scaffolds

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 5-Aryl-1H-indoles via Stille Coupling

This protocol is engineered as a self-validating system. In-process controls (TLC/LC-MS) ensure reaction completion, while the specific potassium fluoride (KF) workup guarantees the removal of toxic organotin byproducts, ensuring the integrity of the downstream biological assays.

Reagents & Materials:

  • 5-(Tributylstannyl)-1H-indole (1.0 equiv, 0.5 mmol)

  • Aryl halide (e.g., 4-Iodoanisole) (1.2 equiv, 0.6 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0)[Pd 2​ (dba) 3​ ] (0.05 equiv, 5 mol%)

  • Tri-o-tolylphosphine [P(o-Tol) 3​ ] (0.1 equiv, 10 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

  • Aqueous Potassium Fluoride (KF) solution (1M)

Step-by-Step Methodology:

  • System Preparation (Causality: Oxygen Exclusion): To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, Pd 2​ (dba) 3​ , and P(o-Tol) 3​ . Evacuate and backfill the tube with ultra-pure Argon three times. Rationale: Pd(0) catalysts are highly susceptible to oxidation; rigorous deoxygenation prevents catalyst deactivation.

  • Reagent Addition: Dissolve 5-(Tributylstannyl)-1H-indole in anhydrous DMF (sparged with Argon for 15 minutes prior to use) and transfer it to the reaction vessel via a gas-tight syringe.

  • Thermal Activation: Seal the tube and heat the reaction mixture to 90 °C in a pre-heated oil bath. Stir vigorously for 4–6 hours.

  • In-Process Validation: Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 8:2). The disappearance of the highly non-polar stannane spot (visualized via UV or phosphomolybdic acid stain) validates the completion of the transmetalation step.

  • Tin Quenching (Causality: Byproduct Remediation): Cool the mixture to room temperature. Add 10 mL of 1M aqueous KF solution and stir vigorously for 30 minutes. Rationale: Tributyltin halides generated during the reaction are highly lipophilic and co-elute with the product. KF converts these into tributyltin fluoride (Bu 3​ SnF), an insoluble polymeric solid that can be easily removed.

  • Filtration & Extraction: Filter the resulting suspension through a pad of Celite, washing the filter cake with Ethyl Acetate (3 × 15 mL). Transfer the filtrate to a separatory funnel, wash with water (3 × 20 mL) to remove DMF, and then wash with brine.

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and purify via flash column chromatography on silica gel to afford the pure 5-aryl-1H-indole.

Protocol 2: Synthesis of 5-Acylindoles (PPARγ/Melatonin Intermediates)

Modifications for Acid Chlorides: When coupling with acid chlorides (e.g., cyclopropanoyl chloride) to form 5-acylindoles, the electrophile is highly reactive and prone to hydrolysis[3].

  • Solvent Shift: Replace DMF with anhydrous Toluene to prevent Vilsmeier-Haack-type side reactions between the acid chloride and DMF.

  • Catalyst Shift: Utilize PdCl 2​ (PPh 3​ ) 2​ (5 mol%) without additional phosphine ligands. The Pd(II) pre-catalyst is reduced in situ by the stannane to form the active Pd(0) species.

  • Temperature: Reflux at 110 °C for 16 hours. The workup remains identical (KF treatment) to ensure the pharmaceutical intermediate is free of heavy metal contamination.

References

  • Véronique Leclerc, et al. "Efficient Synthesis of 5- and 6-Tributylstannylindoles and Their Reactivity with Acid Chlorides in the Stille Coupling Reaction." ResearchGate / Bioorganic & Medicinal Chemistry Letters.
  • K. Lewis, M. J. Kelso, et al. "On the Mechanism of Berberine–INF55 (5-Nitro-2-phenylindole) Hybrid Antibacterials." Australian Journal of Chemistry / PMC.
  • A. Pitaval and A. M. Echavarren. "The Stille reaction of organostannanes with organic electrophiles." Thieme-Connect.
  • J. Toyohara, M. Okada, et al.

Sources

Method

Application Note: Microwave-Assisted Stille Cross-Coupling Using 5-(Tributylstannyl)-1H-indole

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Rapid Scaffold Functionalization and Organotin Purification Strategic Rationale & Introduction The indole core is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Rapid Scaffold Functionalization and Organotin Purification

Strategic Rationale & Introduction

The indole core is a privileged structural motif in medicinal chemistry, frequently serving as the backbone for pharmaceuticals targeting CNS disorders, oncology, and infectious diseases. Functionalizing the C5 position of the indole ring is a critical step in exploring structure-activity relationships (SAR). 5-(Tributylstannyl)-1H-indole is a highly versatile organometallic reagent designed to install the indole-5-yl moiety onto various aryl, heteroaryl, and vinyl electrophiles via the Palladium-catalyzed Stille cross-coupling reaction.

Historically, the Stille reaction has been plagued by two major limitations: prolonged reaction times under conventional heating (often 12–24 hours) and the notoriously difficult removal of toxic organotin byproducts. This application note details a self-validating, microwave-assisted protocol that overcomes both hurdles. By leveraging dielectric heating and specific mechanistic additives, researchers can reduce reaction times to under 20 minutes while ensuring high-purity product isolation.

Mechanistic Insights: The Causality of Experimental Choices

To achieve reproducible and high-yielding couplings, it is essential to understand the chemical physics driving the reaction. This protocol does not merely list steps; it is engineered around the fundamental kinetics of the catalytic cycle.

The "Copper Effect" in Transmetalation

The rate-determining step in the Stille coupling of bulky stannanes is transmetalation. Palladium catalysts often suffer from "autoretardation," where dissociated phosphine ligands re-coordinate to the Pd(II) intermediate, stalling the cycle. The addition of Copper(I) Iodide (CuI) serves a dual purpose:

  • Ligand Scavenging: Cu(I) acts as a soft Lewis acid, scavenging free phosphine ligands and preventing autoretardation.

  • Sn-to-Cu Transmetalation: Copper facilitates the formation of a highly reactive organocuprate intermediate, which transfers the indole moiety to the Palladium center orders of magnitude faster than the stannane alone ()[1].

Microwave Dielectric Heating

Conventional conductive heating relies on convection currents, creating thermal gradients that can lead to localized decomposition (protodestannylation) of the sensitive indole stannane. Microwave irradiation interacts directly with the dipole moments of the polar solvent (DMF) and the reagents, providing instantaneous, uniform volumetric heating. This rapid energy transfer overcomes the high activation energy of the transmetalation step in minutes ()[2].

The KF Workup: Chemical Logic for Tin Removal

Organotin compounds share similar lipophilicity with many organic products, making chromatographic separation arduous. The addition of aqueous Potassium Fluoride (KF) drives a halogen exchange reaction. Soluble tributyltin halides (e.g., Bu3​SnBr ) are converted into tributyltin fluoride ( Bu3​SnF ). Unlike other tin halides, Bu3​SnF forms a highly insoluble, polymeric network that precipitates out of both aqueous and organic phases, allowing for rapid removal via simple filtration ()[3].

Quantitative Data & Optimization

The table below demonstrates the superiority of the optimized microwave protocol compared to conventional methodologies, using the coupling of 5-(Tributylstannyl)-1H-indole with 4-bromoanisole as a benchmark.

Table 1: Optimization of Reaction Conditions

Heating MethodTemp (°C)TimeAdditivesYield (%)Residual Tin (ppm)*
Conventional Oil Bath11018 hNone42> 500
Conventional Oil Bath11018 hCuI (10 mol%)68> 500
Microwave Irradiation11020 minNone75> 500
Microwave Irradiation 110 20 min CuI (10 mol%), CsF 94 < 10

*Residual tin measured via ICP-MS following the standardized KF workup and a single silica gel column.

Experimental Workflow Visualization

G N1 1. Reagent Assembly 5-(Tributylstannyl)-1H-indole + Ar-X N2 2. Catalyst & Additives Pd(PPh3)4, CuI, CsF in DMF N1->N2 N3 3. Degassing (Argon) Prevents Pd(0) oxidation N2->N3 N4 4. Microwave Irradiation 110°C, 15-20 min N3->N4  Accelerates Transmetalation N5 5. KF Workup (1M aq. KF) Precipitates Bu3SnF N4->N5  Reaction Complete N6 6. Celite Filtration Removes insoluble tin polymers N5->N6  Stir 30-60 min N7 7. Column Chromatography Isolates 5-Substituted Indole N6->N7

Workflow of microwave-assisted Stille coupling and KF workup for tin byproduct removal.

Step-by-Step Experimental Protocol

Materials Required
  • Reagents: 5-(Tributylstannyl)-1H-indole (1.1 equiv), Aryl/Heteroaryl Halide (1.0 equiv).

  • Catalyst & Additives: Pd(PPh3​)4​ (5 mol%), CuI (10 mol%), CsF (2.0 equiv).

  • Solvents: Anhydrous, amine-free N,N-Dimethylformamide (DMF), Ethyl Acetate (EtOAc), 1M Aqueous KF.

  • Equipment: Dedicated microwave synthesis reactor (e.g., Anton Paar, CEM, or Biotage), 10 mL microwave-safe sealed vials.

Reaction Setup and Irradiation
  • Reagent Assembly: To an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add the Aryl Halide (0.5 mmol), 5-(Tributylstannyl)-1H-indole (0.55 mmol), Pd(PPh3​)4​ (0.025 mmol), CuI (0.05 mmol), and CsF (1.0 mmol).

  • Solvent Addition: Add 3.0 mL of anhydrous DMF.

  • Degassing (Critical Step): Seal the vial with a crimp cap equipped with a PTFE septum. Insert an argon inlet needle and a venting needle. Sparge the solution vigorously with Argon for 5–10 minutes. Causality: Palladium(0) is highly susceptible to oxidation by dissolved oxygen, which converts the active catalyst into an inactive Pd(II) peroxo complex and promotes stannane homocoupling.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate at 110 °C for 20 minutes (ramp time: 2 minutes). Monitor pressure to ensure it remains within safe operational limits (typically < 5 bar for DMF at this temperature).

Quenching and Tin Removal (The KF Workup)
  • Cooling & Dilution: Allow the vial to cool to room temperature. Transfer the crude reaction mixture to a 50 mL Erlenmeyer flask, diluting with 15 mL of EtOAc.

  • KF Precipitation: Add 15 mL of a 1M aqueous Potassium Fluoride (KF) solution. Stir the biphasic mixture vigorously at room temperature for 45–60 minutes. Observation: A dense, white precipitate of Bu3​SnF will form at the liquid-liquid interface.

  • Filtration: Filter the entire biphasic mixture through a tightly packed pad of Celite® in a sintered glass funnel. Wash the Celite pad with an additional 10 mL of EtOAc.

  • Phase Separation: Transfer the filtrate to a separatory funnel. Separate the organic layer and wash the aqueous layer with EtOAc (2 × 10 mL).

  • Drying & Concentration: Combine the organic layers, wash with brine (20 mL) to remove residual DMF, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Final Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel. Pro-Tip: Pre-treat the silica gel by adding 1% Triethylamine ( Et3​N ) to the initial eluent. The mildly basic environment helps retain trace amounts of residual tin species on the column, ensuring a highly pure indole product.

References

  • Casado, A. L.; Espinet, P. "Quantitative Evaluation of the Factors Contributing to the 'Copper Effect' in the Stille Reaction." Organometallics, 2003. URL:[Link]

  • Kappe, C. O. "Microwave-Assisted and Metal-Catalyzed Coupling Reactions." ResearchGate, 2006. URL:[Link]

  • Wimmer, L. et al. "Cross-Coupling Reactions as Valuable Tool for the Preparation of PET Radiotracers." MDPI, 2011. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Best methods for removing tributyltin byproducts from indole reactions

Welcome to the Technical Support Center for Organotin Remediation. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate pure indole derivatives following Stille cross-couplings o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Organotin Remediation.

As a Senior Application Scientist, I frequently consult with researchers struggling to isolate pure indole derivatives following Stille cross-couplings or radical cyclizations (such as the Dobbs modification of the Bartoli indole synthesis[1]). While tributyltin (TBT) reagents offer unmatched chemoselectivity and functional group tolerance, their toxic byproducts—primarily tributyltin halides ( Bu3​SnX ) and hexabutylditin ( Bu3​SnSnBu3​ )—are notoriously difficult to separate from the desired indole due to similar lipophilicity and chromatographic co-elution[2].

This guide is designed to move beyond basic textbook steps, providing you with the mechanistic causality and self-validating protocols necessary to achieve API-grade purity in your indole syntheses.

Part 1: Mechanistic Workflow for Tin Remediation

The optimal removal strategy depends heavily on the chemical stability of your specific indole product and the exact nature of the tin byproducts generated during your reaction.

Workflow N1 Crude Indole Reaction Mixture (Contains Bu3SnX / Bu3SnSnBu3) N2 Are there unreacted Sn-H or Sn-Sn bonds present? N1->N2 N3 Pre-treat with I2 in Ether (Converts to Bu3SnI) N2->N3 Yes N4 Is the indole product water/hydrolysis sensitive? N2->N4 No N3->N4 N5 Aqueous Fluoride Workup (1M KF or NH4F wash) N4->N5 No N6 Non-Aqueous Scavenging (K2CO3-Silica or KF-Silica) N4->N6 Yes N7 Filter insoluble Bu3SnF through Celite pad N5->N7 N8 Elute through deactivated Silica Gel (2-5% Et3N) N6->N8 N9 Purified Indole Product (<10 ppm Tin Residue) N7->N9 N8->N9

Caption: Workflow for selecting the optimal tributyltin byproduct removal strategy based on indole stability.

Part 2: Troubleshooting Guide & FAQs

Q1: I performed a standard aqueous potassium fluoride (KF) workup, but NMR still shows significant tributyltin residues. Why did this fail, and what is the underlying causality? A1: The KF workup relies on the thermodynamic driving force of converting liquid, organic-soluble Bu3​SnX into highly stable, polymeric, and insoluble tributyltin fluoride ( Bu3​SnF )[3]. If this fails, the causality usually lies in one of two areas:

  • Presence of Non-Halide Tin Species: KF only reacts with tin halides. If your reaction generated hexabutylditin ( Bu3​SnSnBu3​ ) via oxidative homocoupling or contains unreacted tributyltin hydride ( Bu3​SnH ), these will not precipitate with KF[2]. Solution: Pre-treat the crude mixture with a mild oxidant like iodine ( I2​ ) to cleave the Sn-Sn or Sn-H bonds, forming Bu3​SnI , which then readily reacts with KF[2].

  • Emulsion Trapping: Indoles can act as mild surfactants, creating stable emulsions during the biphasic KF wash that trap micro-particulates of Bu3​SnF . Breaking the emulsion by filtering the entire biphasic mixture through a pad of Celite is mandatory to physically remove the particulates stabilizing the emulsion[2][4].

Q2: My substituted indole is sensitive to aqueous hydrolysis. How can I remove TBT byproducts under strictly anhydrous conditions? A2: For water-sensitive indoles, you must rely on Non-Aqueous Scavenging using modified silica gel[4]. The most reliable method is using a K2​CO3​ -Silica Gel composite. Causality: When the crude mixture is loaded onto silica gel impregnated with 10% w/w anhydrous K2​CO3​ , the basic microenvironment strongly coordinates the Lewis acidic tin center, effectively immobilizing it on the stationary phase[4]. Alternatively, using 2-5% triethylamine ( Et3​N ) in your chromatography eluent deactivates the silica, preventing the acid-sensitive indole from streaking while simultaneously retarding the elution of tin species[2][4].

Q3: I am synthesizing an active pharmaceutical ingredient (API) and need to reduce tin levels below 10 ppm. Standard chromatography isn't enough. What is the most authoritative approach? A3: For API-grade clearance, standard partitioning is insufficient. You must employ a multi-tiered, self-validating system:

  • Primary Clearance: KF workup or K2​CO3​ -Silica plug to remove >90% of the tin mass[2].

  • Secondary Scavenging: Treat the filtrate with functionalized polymeric scavengers (e.g., polystyrene-bound thiol resins). The high affinity of sulfur for tin (a soft-soft acid-base interaction) irreversibly binds residual Bu3​SnX [2][5].

  • Alternative Reagent Design: If you are optimizing a route for scale-up, consider abandoning standard Bu3​SnH entirely. Switching to phosphonium-supported tin reagents allows byproducts to be quantitatively removed via simple phase separation (precipitation in ether/hexane)[6]. Alternatively, tricyclohexyltin ( Cy3​SnX ) derivatives produce highly crystalline byproducts that are easily purged via crystallization, avoiding chromatography altogether[7].

Part 3: Quantitative Comparison of Remediation Methods

To assist in experimental design, the following table summarizes the expected clearance rates and operational parameters of various tin removal strategies.

Remediation MethodTarget Tin ByproductsTypical Tin Reduction (%)Estimated Residual Tin (ppm)Process Time
Aqueous KF / NH4​F Wash Bu3​SnX 90 - 95%500 - 1000 ppm1 - 2 hours
K2​CO3​ -Silica Chromatography Bu3​SnX , Bu3​SnR 95 - 99%100 - 500 ppm2 - 4 hours
Polymeric Thiol Scavengers All soluble Sn species> 99.9%< 10 ppm12 - 24 hours
Phosphonium-Supported Sn Custom Sn reagents> 99%< 50 ppm< 1 hour
Tricyclohexyltin ( Cy3​SnX ) Cy3​SnX byproducts> 99.5%< 20 ppm< 2 hours

Part 4: Detailed Experimental Protocols

Protocol 1: The Iodine-Modified Aqueous KF Workup

Causality Focus: The addition of iodine ensures that unreactive Sn-Sn and Sn-H bonds are converted to Sn-I, which is highly susceptible to fluoride displacement. This protocol is self-validating; the persistence of the iodine color guarantees complete stannane consumption.

  • Dilution: Dissolve the crude indole reaction mixture in a non-polar solvent (e.g., diethyl ether or ethyl acetate)[2].

  • Titration (Self-Validating Step): Add a 0.1 M solution of I2​ in ether dropwise while stirring. Continue addition until a faint yellow color persists for more than 30 seconds, indicating the complete consumption of hexabutylditin and unreacted stannanes[2].

  • Quenching: Add a few drops of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize the excess iodine.

  • Fluoride Displacement: Add an equal volume of 1M aqueous Potassium Fluoride (KF) or Ammonium Fluoride ( NH4​F ). Stir vigorously for at least 1 hour at room temperature[2][4]. Note: Vigorous stirring is required to overcome the biphasic mass transfer limitation.

  • Filtration: A white precipitate of Bu3​SnF will form, often creating an emulsion at the interface[3]. Filter the entire biphasic mixture through a tightly packed pad of Celite[2][4].

  • Separation: Transfer the filtrate to a separatory funnel, isolate the organic layer, dry over MgSO4​ , and concentrate under reduced pressure.

Protocol 2: Anhydrous K2​CO3​ -Silica Gel Chromatography

Causality Focus: The basic carbonate matrix coordinates the Lewis acidic tin atoms, retarding their mobility on the column while the less polar indole elutes freely.

  • Stationary Phase Preparation: In a large beaker, thoroughly mix 90 g of standard flash silica gel with 10 g of finely powdered, anhydrous Potassium Carbonate ( K2​CO3​ )[4].

  • Column Packing: Dry-pack the K2​CO3​ -silica mixture into a glass chromatography column, then equilibrate with your initial non-polar eluent (e.g., hexanes)[4].

  • Deactivation (Optional but Recommended): Pass 1 column volume of eluent containing 2-5% Triethylamine ( Et3​N ) through the bed. This prevents the acid-sensitive indole from streaking[2][4].

  • Loading: Dissolve your crude indole mixture in a minimum volume of eluent and carefully load it onto the column head[4].

  • Elution: Elute the product using your optimized solvent gradient. The organotin byproducts will remain strongly adsorbed to the basic stationary phase at the top of the column[4].

References

  • Removal of the By-Product Tributyltin Chloride from Reaction Mixtures | mnsu.edu | 3

  • Tributyltin hydride (Tributylstannane) / Organotin hydrides | organic-chemistry.org | 5

  • A general approach to stereospecific Pd-catalyzed cross-coupling reactions of benzylic stereocenters | Chemical Science (RSC) | 7

  • Technical Support Center: Removal of Tin Byproducts from Stille Reactions | Benchchem | 2

  • Technical Support Center: Removal of Tin Residues from Reaction Products | Benchchem | 4

  • Removal, Recovery, and Recycling of Triarylphosphonium-Supported Tin Reagents for Various Organic Transformations | ACS Publications | 6

  • Bartoli indole synthesis | Wikipedia | 1

Sources

Optimization

Minimizing homocoupling side reactions with 5-(Tributylstannyl)-1H-indole

Focus: Minimizing Homocoupling in 5-(Tributylstannyl)-1H-indole Reactions Welcome to the Advanced Technical Support Portal. As a Senior Application Scientist, I frequently see researchers struggle with the Stille couplin...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: Minimizing Homocoupling in 5-(Tributylstannyl)-1H-indole Reactions

Welcome to the Advanced Technical Support Portal. As a Senior Application Scientist, I frequently see researchers struggle with the Stille coupling of electron-rich heteroaryl stannanes. 5-(Tributylstannyl)-1H-indole is a highly valuable building block in drug discovery, but it is notoriously prone to homocoupling, yielding the undesired 5,5'-bi-1H-indole byproduct.

This guide bypasses generic advice to provide a mechanistic deep-dive, field-proven troubleshooting FAQs, and a self-validating experimental protocol designed to maximize your cross-coupling yields.

Mechanistic Causality: Why Does Homocoupling Occur?

To solve homocoupling, we must first understand the thermodynamic and kinetic pathways that cause it. In a standard Stille reaction, the organostannane transfers its organic group to a Palladium(II) intermediate via transmetalation[1]. However, homocoupling diverges from the desired catalytic cycle through three primary mechanisms:

  • Oxidative Homocoupling: Trace oxygen in the system acts as an electron acceptor, driving the direct dimerization of the stannane.

  • Double Transmetalation: If the oxidative addition of your aryl halide to Pd(0) is slow, the resting state of the catalyst shifts. A Pd(II) species can undergo transmetalation with two equivalents of the indole stannane before reductive elimination occurs, yielding the homocoupled dimer[1].

  • Radical Processes: Uncontrolled Pd(0) radical pathways can spontaneously yield the dimer if the stannane concentration is too high relative to the active electrophile[2].

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Pd(II)ArX) Pd0->OxAdd Ar-X (Fast) O2Ox O2-Mediated Oxidation Pd0->O2Ox Trace O2 TransMet Standard Transmetalation (1 eq Stannane) OxAdd->TransMet + Indole-SnBu3 DoubleTrans Double Transmetalation (Excess Stannane) OxAdd->DoubleTrans + 2x Indole-SnBu3 (Slow Ox. Add.) CrossProd Cross-Coupled Product (Desired) TransMet->CrossProd Reductive Elimination HomoProd 5,5'-bi-1H-indole (Homocoupling) DoubleTrans->HomoProd O2Ox->HomoProd + Indole-SnBu3

Caption: Mechanistic divergence of desired Stille cross-coupling versus competing homocoupling pathways.

Troubleshooting Guide & FAQs

Q1: I am observing >30% of 5,5'-bi-1H-indole. How do I suppress oxidative homocoupling? A1: Oxygen is the primary culprit. Standard N₂ balloon purging is insufficient for electron-rich stannanes. Trace O₂ oxidizes Pd(0) or Cu(I) intermediates, driving the dimerization[3]. Actionable Insight: You must use the Freeze-Pump-Thaw method (minimum 3 cycles) for all solvents. Degassing by sparging is not rigorous enough for sensitive indole stannanes.

Q2: I added CuI as a co-catalyst to speed up the reaction, but homocoupling actually increased. Why? A2: Copper(I) salts (like CuI or CuTC) accelerate transmetalation by forming a highly reactive copper-stannane intermediate (the "copper effect"). However, copper is highly redox-active. If your system is not strictly anaerobic, Cu(I) acts as an oxidant, drastically lowering the activation barrier for homocoupling[3]. Actionable Insight: If homocoupling persists, abandon copper. Switch to highly active bulky phosphine ligands (e.g., XPhos, P(t-Bu)₃) to accelerate the palladium cycle directly.

Q3: How does the choice of electrophile (Ar-X) affect the stannane homocoupling? A3: The rate of oxidative addition dictates the resting state of the catalyst. If oxidative addition is slow (e.g., with electron-rich aryl chlorides), the Pd(II) intermediate remains exposed, increasing the probability of reacting with a second equivalent of the stannane[1]. Actionable Insight: Ensure your electrophile is highly reactive (aryl iodide or triflate). If you must use an aryl bromide/chloride, employ electron-rich ligands (e.g., RuPhos) to accelerate oxidative addition.

Q4: Can I use additives other than Copper to activate the stannane? A4: Yes. Fluoride sources (like CsF) or LiCl are excellent alternatives. They coordinate to the tin center, forming a hypervalent stannate intermediate that undergoes transmetalation much faster than the neutral stannane, without the redox risks associated with copper[4].

Quantitative Data: Catalyst & Additive Optimization

The following table summarizes the optimization landscape for coupling 5-(Tributylstannyl)-1H-indole with a standard Aryl Bromide. Notice how the shift from standard ligands to bulky, electron-rich ligands drastically alters the product distribution.

Catalyst SystemSolventAdditiveTemp (°C)Cross-Product (%)Homocoupling (%)Causality / Rationale
Pd(PPh₃)₄TolueneNone10045%35%Slow oxidative addition allows double transmetalation.
Pd(PPh₃)₄DMFCuI (10 mol%)9055%40%CuI accelerates coupling but promotes redox homocoupling.
Pd₂(dba)₃ / XPhosDioxaneNone8082%8%Bulky ligand favors monoligated Pd(0), speeding Ox. Add.
Pd₂(dba)₃ / P(t-Bu)₃ Dioxane CsF (2.0 eq) 80 91% < 2% Fluoride activates Sn; bulky ligand prevents double transmetalation.
Self-Validating Experimental Protocol

To physically prevent the double-transmetalation pathway, we utilize Kinetic Control via syringe pump addition. By keeping the instantaneous concentration of the stannane artificially low, the Pd(II) intermediate is forced to undergo reductive elimination before it can encounter a second stannane molecule.

Step-by-Step Methodology
  • Rigorous Degassing (The Foundation): Transfer 10 mL of anhydrous 1,4-dioxane to a Schlenk flask. Perform 3 cycles of freeze-pump-thaw.

    • Self-Validation Check: During the final thaw cycle under static vacuum, bubbling should completely cease. If bubbles persist, repeat the cycle.

  • Reagent Loading: In a nitrogen-filled glovebox, add your Aryl Halide (1.0 eq), Pd₂(dba)₃ (2.5 mol%), P(t-Bu)₃ (10 mol%), and CsF (2.0 eq) to an oven-dried reaction vial equipped with a stir bar. Seal with a septum cap.

  • Catalyst Activation: Inject 5 mL of the degassed dioxane into the vial. Heat to 80 °C.

    • Self-Validation Check: The solution should transition from dark purple/red (Pd₂(dba)₃) to a pale yellow/orange, indicating the formation of the active Pd(0)L catalytic species.

  • Kinetic Stannane Addition: Dissolve 5-(Tributylstannyl)-1H-indole (1.1 eq) in the remaining 5 mL of degassed dioxane. Using a syringe pump, add this solution dropwise to the heated reaction mixture over 2 hours.

  • Reaction Monitoring: Stir for an additional 1 hour post-addition. Monitor via LC-MS or TLC.

    • Self-Validation Check: The appearance of a heavy black precipitate (Palladium black) indicates catalyst decomposition. If the solution remains clear yellow/orange, the catalytic cycle is healthy.

  • Workup (Tin Removal): Cool to room temperature. Add 10 mL of a saturated aqueous KF solution and stir vigorously for 30 minutes.

    • Causality: KF converts soluble tributyltin byproducts into insoluble polymeric Bu₃SnF, which prevents purification headaches.

  • Filtration: Filter the biphasic mixture through a pad of Celite, extract the aqueous layer with EtOAc, dry over Na₂SO₄, and concentrate for column chromatography.

Workflow Degas 1. Freeze-Pump-Thaw (Removes O2) Load 2. Load Pd/Ligand/Ar-X (Glovebox) Degas->Load SlowAdd 3. Syringe Pump Addition (Kinetic Control) Load->SlowAdd Monitor 4. Monitor Color (Check for Pd Black) SlowAdd->Monitor Workup 5. KF Quench & Filter (Removes Tin) Monitor->Workup

Caption: Step-by-step experimental workflow with integrated self-validation checkpoints.

References
  • Title: Stille reaction - Wikipedia Source: wikipedia.org URL: [Link]

  • Title: Cross-Coupling Reactions Guide Source: jmcct.com URL: [Link]

  • Title: Mechanism of the Stille Reaction. 2. Couplings of Aryl Triflates with Vinyltributyltin. Observation of Intermediates. A More Comprehensive Scheme Source: Journal of the American Chemical Society (acs.org) URL: [Link]

  • Title: Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties Source: RSC Publishing (rsc.org) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 5-(Tributylstannyl)-1H-indole and 5-(Trimethylstannyl)-1H-indole in Stille Cross-Coupling Reactions

Introduction: The Strategic Importance of Indole Functionalization The indole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Indole Functionalization

The indole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional organic materials. The ability to selectively functionalize the C5 position of the indole ring is a critical step in the synthesis of many of these valuable compounds. The Stille cross-coupling reaction, a palladium-catalyzed carbon-carbon bond formation between an organostannane and an organic electrophile, stands out as a robust and versatile method for this purpose due to its tolerance of a wide array of functional groups.[1]

This guide provides an in-depth technical comparison of two commonly employed organostannane reagents for this transformation: 5-(Tributylstannyl)-1H-indole and 5-(Trimethylstannyl)-1H-indole. We will delve into the mechanistic nuances that govern their reactivity, present and analyze comparative data, and provide field-proven experimental protocols to assist researchers in making informed decisions for their synthetic strategies.

The Heart of the Matter: The Stille Coupling Catalytic Cycle

Understanding the mechanism of the Stille coupling is paramount to appreciating the reactivity differences between the tributyl- and trimethylstannyl reagents. The reaction proceeds through a well-established catalytic cycle involving a palladium(0) catalyst.

Stille_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative_Addition->R-Pd(II)-X(L2) Transmetalation Transmetalation (Rate-Determining Step) R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) Transmetalation->R-Pd(II)-R'(L2) X-SnR3 X-SnR'3 (Tin Byproduct) Transmetalation->X-SnR3 Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration R-R' R-R' (Coupled Product) Reductive_Elimination->R-R' Indole-SnR3 Indole-SnR'3 Indole-SnR3->Transmetalation R-X R-X (Aryl Halide) R-X->Oxidative_Addition

Figure 1: The catalytic cycle of the Stille cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (e.g., an aryl halide) to form a Pd(II) intermediate.

  • Transmetalation: The organostannane transfers its organic group (the indole moiety) to the palladium center, displacing the halide. This is often the rate-determining step of the reaction.[2]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled and eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[3]

The nature of the alkyl groups on the tin atom—the "non-transferable" or "dummy" ligands—plays a crucial role in the kinetics of the transmetalation step.

Head-to-Head Comparison: Tributyl vs. Trimethyl

While both 5-(tributylstannyl)-1H-indole and 5-(trimethylstannyl)-1H-indole are effective reagents in Stille couplings, they exhibit significant differences in reactivity, toxicity, and handling.

Property5-(Tributylstannyl)-1H-indole5-(Trimethylstannyl)-1H-indole
Molecular Weight 406.21 g/mol 280.95 g/mol
Reactivity Moderate to GoodHigh
Toxicity HighVery High (approx. 1000x more toxic than tributyltin compounds)[4]
Byproduct Removal Moderately difficultGenerally easier (more volatile and water-soluble byproducts)[5]
Reactivity: The Steric Hindrance Effect

The primary driver of the enhanced reactivity of 5-(trimethylstannyl)-1H-indole is the significantly smaller steric bulk of the methyl groups compared to the butyl groups. This reduced steric hindrance facilitates the approach of the organostannane to the palladium center during the transmetalation step, leading to a faster reaction rate and often higher yields, even at lower temperatures.[6]

Figure 2: Steric bulk comparison of tributyl and trimethyl groups.
Practical Considerations: Toxicity and Byproduct Removal

The higher reactivity of trimethylstannyl compounds comes at a significant cost: greatly increased toxicity. Trimethyltin compounds are approximately 1000 times more toxic than their tributyltin analogues, necessitating stringent safety precautions, including handling in a well-ventilated fume hood with appropriate personal protective equipment.[4]

However, the byproducts of trimethylstannyl reagents, such as trimethyltin halides, are generally more volatile and have higher water solubility than the corresponding tributyltin byproducts.[5] This can simplify purification, as they are more readily removed by aqueous washes or evaporation. Tributyltin byproducts, being more lipophilic, often co-elute with the desired product during silica gel chromatography, requiring specialized purification techniques.

Experimental Protocols

The following are representative, field-tested protocols for the Stille coupling of 5-stannylated indoles with an aryl iodide. Note that optimization of reaction conditions (catalyst, ligand, solvent, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: Stille Coupling of 5-(Tributylstannyl)-1H-indole with 4-Iodoanisole

Materials:

  • 5-(Tributylstannyl)-1H-indole

  • 4-Iodoanisole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous and degassed toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add 5-(tributylstannyl)-1H-indole (1.1 equiv.), 4-iodoanisole (1.0 equiv.), Pd₂(dba)₃ (2 mol%), and P(o-tol)₃ (8 mol%).

  • Add anhydrous and degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) (3 x 50 mL) to precipitate the tributyltin fluoride. Stir vigorously for at least 30 minutes during each wash.

  • Filter the mixture through a pad of Celite to remove the precipitate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Stille Coupling of 5-(Trimethylstannyl)-1H-indole with 4-Iodoanisole

Materials:

  • 5-(Trimethylstannyl)-1H-indole (synthesized from 5-bromo-1H-indole via halogen-metal exchange followed by quenching with trimethyltin chloride)[5]

  • 4-Iodoanisole

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous and degassed N,N-dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add 5-(trimethylstannyl)-1H-indole (1.1 equiv.), 4-iodoanisole (1.0 equiv.), and Pd(PPh₃)₄ (5 mol%).

  • Add anhydrous and degassed DMF via syringe.

  • Stir the reaction mixture at 80 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with a saturated aqueous solution of potassium fluoride (KF) (3 x 50 mL) to remove residual trimethyltin species.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data-Driven Discussion and Recommendations

The choice between 5-(tributylstannyl)-1H-indole and 5-(trimethylstannyl)-1H-indole is a trade-off between reactivity and safety.

For substrates that are sterically hindered or electronically deactivated, the higher reactivity of 5-(trimethylstannyl)-1H-indole may be necessary to achieve acceptable yields and reaction times. The easier removal of its byproducts can also be an advantage in streamlining the purification process. However, its extreme toxicity cannot be overstated, and its use should be reserved for situations where the tributyltin analogue is demonstrably ineffective and where appropriate safety infrastructure is in place.

For most standard Stille couplings, 5-(tributylstannyl)-1H-indole represents a more practical and safer choice. While it may require longer reaction times or higher temperatures, its lower toxicity makes it a more amenable reagent for routine laboratory use. The challenges associated with removing its lipophilic byproducts can be overcome with established purification protocols, such as treatment with potassium fluoride or chromatography on triethylamine-deactivated silica gel.

Conclusion

Both 5-(tributylstannyl)-1H-indole and 5-(trimethylstannyl)-1H-indole are valuable reagents for the synthesis of 5-arylindoles via the Stille cross-coupling reaction. The trimethylstannyl derivative offers superior reactivity due to its smaller steric profile, which can be advantageous for challenging substrates. However, its extreme toxicity necessitates careful handling. The tributylstannyl analogue, while less reactive, is a safer and more practical option for general use. The selection of the appropriate reagent should be made on a case-by-case basis, carefully weighing the demands of the specific synthesis against the practical considerations of safety and purification.

References

  • A Comparative Guide to the Efficiency of Aryl Tin Reagents in Stille Cross-Coupling - Benchchem.
  • Stille reaction - Wikipedia. (URL: [Link])

  • Application Notes and Protocols for Stille Coupling with 5-(tributylstannyl)thiazole - Benchchem.
  • Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates - PMC.
  • Synthesis of New Substituted 2-(Trimethylstannyl)indoles.
  • SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, I . AN IMPROVED METHOD FOR THE SYNTHESIS OF SUMATRIPTAN.
  • Stille reaction - chemeurope.com. (URL: [Link])

  • Stille Coupling - Organic Synthesis.
  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - RSC Publishing.
  • o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent - PMC.
  • The Stille Reaction - Organic Reactions.
  • Stille Coupling; discovered by John Stille...
  • Synthesis of some 5-substituted indoles (1992) | Arnold R. Martin.
  • Methodologies Limiting or Avoiding Contamination by Organotin Residues in Organic Synthesis | Chemical Reviews - ACS Publications. (URL: [Link])

  • Removal of the By-Product Tributyltin Chloride from Reaction Mixtures - Cornerstone.
  • A Practical Method for the Disposal of Organotin Residues from Reaction Mixtures | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Workup for Removing Tin Byproducts.
  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction.
  • Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5Bis(trimethylstannyl)tellurophene - ResearchGate. (URL: [Link])

  • Technical Support Center: Removal of Tin Byproducts from Stille Reactions - Benchchem.
  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC.
  • Novel Synthetic Route to 5-Substituted Indoles - Loyola eCommons. (URL: [Link])

  • SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Béla P - Semantic Scholar. (URL: [Link])

  • Synthesis and crystal structure of 5-{(E)-[(1H-indol-3-ylformamido)imino]methyl} - PMC.
  • (PDF) SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION - ResearchGate. (URL: [Link])

  • Synthesis and stille cross-coupling reactions of 2-(tributylstannyl)-and 2,5-bis(trimethylstannyl)tellurophene - Lookchem.
  • The Mechanisms of the Stille Reaction - University of Windsor.
  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC. (URL: [Link])

  • Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes.
  • Discussion Addendum for: SYNTHESIS OF INDOLES BY PALLADIUM CATALYZED REDUCTIVE - Organic Syntheses Procedure. (URL: [Link])

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Comparative

A Senior Application Scientist's Guide to the Spectroscopic Validation of 5-(Tributylstannyl)-1H-indole

Introduction: The Synthetic Utility of 5-(Tributylstannyl)-1H-indole 5-(Tributylstannyl)-1H-indole is a versatile organometallic reagent of significant interest to researchers in organic synthesis and drug development. I...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Synthetic Utility of 5-(Tributylstannyl)-1H-indole

5-(Tributylstannyl)-1H-indole is a versatile organometallic reagent of significant interest to researchers in organic synthesis and drug development. Its primary utility lies in its role as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. This reaction allows for the formation of carbon-carbon bonds, enabling the introduction of the indole-5-yl moiety into complex molecular architectures, a common motif in pharmacologically active compounds. The stability of organostannanes to a wide range of reaction conditions makes them valuable synthetic intermediates.

This guide provides a comprehensive overview of a reliable method for the synthesis of 5-(tributylstannyl)-1H-indole, followed by a detailed protocol for its spectroscopic validation. We will objectively compare this synthetic approach with an alternative method, providing supporting experimental data and insights to aid researchers in their synthetic endeavors.

Synthesis of 5-(Tributylstannyl)-1H-indole: A Reliable Approach

The synthesis of 5-(tributylstannyl)-1H-indole is most commonly and reliably achieved through the stannylation of a 5-haloindole precursor. This method offers high regioselectivity and generally good yields. An alternative approach involves the direct C-H functionalization of the indole ring, which, while being more atom-economical, can sometimes lead to mixtures of regioisomers.

Method 1: Stannylation of 5-Bromo-1H-indole via Lithiation

This method involves the protection of the indole nitrogen, followed by a halogen-lithium exchange at the C-5 position, and subsequent quenching with tributyltin chloride.

Rationale for Experimental Choices:

  • N-Protection: The indole N-H proton is acidic and would be deprotonated by the organolithium reagent. Therefore, protection of the nitrogen atom is crucial to ensure the regioselective lithiation at the C-5 position. The choice of a suitable protecting group, such as tert-butyloxycarbonyl (Boc) or tosyl (Ts), is critical and depends on the desired reaction conditions and ease of removal.

  • Halogen-Lithium Exchange: This is a rapid and efficient method for generating an organolithium species at a specific position on an aromatic ring. The use of a strong base like n-butyllithium (n-BuLi) at low temperatures (-78 °C) minimizes side reactions.

  • Quenching with Tributyltin Chloride: The introduction of tributyltin chloride to the newly formed indolyl-lithium species results in the formation of the desired C-Sn bond.

Experimental Protocol:

A detailed, step-by-step methodology for this synthesis is provided below.

Spectroscopic Validation of 5-(Tributylstannyl)-1H-indole

The unambiguous identification and purity assessment of the synthesized 5-(tributylstannyl)-1H-indole is paramount. A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is employed for this purpose.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the proton environment in the molecule. Key expected signals for 5-(tributylstannyl)-1H-indole are summarized in the table below. The signals for the tributyl group will appear in the upfield region, while the indole protons will be in the aromatic region.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
Indole N-H8.0-8.2br s-
Indole H-4, H-6, H-77.1-7.8m-
Indole H-2, H-36.5-7.3m-
Sn-(CH₂)₄-CH₃0.9-1.6m-

Note: The exact chemical shifts and coupling patterns can be influenced by the solvent and the presence of any residual starting materials or byproducts.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon attached to the tin atom will exhibit a characteristic chemical shift, and satellite peaks due to coupling with the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) may be observed.

Carbon Expected Chemical Shift (δ, ppm)
Indole C-5 (C-Sn)130-135
Other Indole Carbons100-140
Sn-CH₂9-11
Sn-CH₂-CH₂27-28
Sn-CH₂-CH₂-CH₂29-30
Sn-(CH₂)₃-CH₃13-14
¹¹⁹Sn NMR Spectroscopy

¹¹⁹Sn NMR is a powerful tool for the direct observation of the tin nucleus and is highly sensitive to its chemical environment. For tetraorganostannanes like 5-(tributylstannyl)-1H-indole, the chemical shift is expected to be in the upfield region relative to the standard tetramethyltin (Me₄Sn).[1]

Nucleus Expected Chemical Shift (δ, ppm)
¹¹⁹Sn-40 to -70
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The key vibrational modes to look for are the N-H stretch of the indole ring and the Sn-C stretching vibrations.

Functional Group Expected Absorption (cm⁻¹) Intensity
Indole N-H stretch3400-3450Medium, Sharp
Aromatic C-H stretch3000-3100Medium
Aliphatic C-H stretch2850-2960Strong
Aromatic C=C stretch1450-1600Medium
Sn-C stretch500-600Weak-Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of tin's characteristic isotopic pattern will be a key diagnostic feature in the mass spectrum.

Ion Expected m/z Notes
[M]⁺~407The molecular ion peak, showing the isotopic pattern of tin.
[M - Bu]⁺~350Loss of a butyl radical, a common fragmentation pathway for organostannanes.
[SnBu₃]⁺291The tributyltin cation.

Comparison with an Alternative Synthetic Method

Method 2: Direct C-H Stannylation of 1H-Indole

Direct C-H activation and subsequent stannylation represents a more atom-economical approach to arylstannanes. This method avoids the pre-functionalization of the indole ring with a halogen.

Rationale for Experimental Choices:

  • Catalyst: A transition metal catalyst, often based on palladium or iridium, is typically required to facilitate the C-H activation step.

  • Stannylating Agent: A suitable organotin reagent, such as hexabutyldistannane ((Bu₃Sn)₂), is used as the tin source.

  • Reaction Conditions: The reaction often requires elevated temperatures and specific ligands to achieve good conversion and selectivity.

Parameter Method 1: Stannylation via Lithiation Method 2: Direct C-H Stannylation
Starting Material 5-Bromo-1H-indole1H-Indole
Regioselectivity High (directed by the halogen)Can be a challenge; may yield mixtures of isomers (C2, C3, C5, etc.)
Reaction Conditions Cryogenic temperatures (-78 °C) for lithiationOften requires elevated temperatures
Reagents Strong organolithium base, protecting groupsTransition metal catalyst, organotin reagent
Atom Economy LowerHigher
Scalability Well-established for large-scale synthesisCan be limited by catalyst cost and efficiency

Experimental Protocols

Synthesis of 5-(Tributylstannyl)-1H-indole (Method 1)

Synthesis_Workflow cluster_protection N-Protection cluster_bromination Bromination cluster_stannylation Stannylation cluster_deprotection Deprotection Indole 1H-Indole Boc2O Boc₂O, DMAP ProtectedIndole 1-Boc-1H-indole Boc2O->ProtectedIndole THF, 0 °C to rt NBS NBS ProtectedIndole->NBS DMF, 0 °C BromoIndole 5-Bromo-1-Boc-1H-indole nBuLi 1. n-BuLi, -78 °C Bu3SnCl 2. Bu₃SnCl, -78 °C to rt StannylIndole 5-(Tributylstannyl)-1-Boc-1H-indole Bu3SnCl->StannylIndole TFA TFA StannylIndole->TFA CH₂Cl₂, 0 °C to rt FinalProduct 5-(Tributylstannyl)-1H-indole

Caption: Synthetic workflow for 5-(tributylstannyl)-1H-indole via lithiation.

Step 1: N-Protection of 1H-Indole

  • To a solution of 1H-indole in anhydrous tetrahydrofuran (THF) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Work up the reaction and purify the product to obtain 1-Boc-1H-indole.

Step 2: Bromination of 1-Boc-1H-indole

  • Dissolve 1-Boc-1H-indole in anhydrous dimethylformamide (DMF) and cool the solution to 0 °C.

  • Slowly add N-bromosuccinimide (NBS) in portions.

  • Stir the reaction at 0 °C until completion.

  • Perform an aqueous workup and purify the crude product to yield 5-bromo-1-Boc-1H-indole.

Step 3: Stannylation

  • Dissolve 5-bromo-1-Boc-1H-indole in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes and stir for 1 hour at -78 °C.

  • Add tributyltin chloride dropwise and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the residue by column chromatography to obtain 5-(tributylstannyl)-1-Boc-1H-indole.

Step 4: Deprotection

  • Dissolve the protected stannylindole in dichloromethane (CH₂Cl₂) and cool to 0 °C.

  • Add trifluoroacetic acid (TFA) dropwise and stir the reaction until the deprotection is complete.

  • Neutralize the reaction mixture, extract the product, and purify by column chromatography to afford the final product, 5-(tributylstannyl)-1H-indole.

Spectroscopic Validation Workflow

Validation_Workflow cluster_NMR NMR Spectroscopy cluster_OtherSpec Other Spectroscopic Techniques Product Synthesized Product (Crude or Purified) H1_NMR ¹H NMR Product->H1_NMR C13_NMR ¹³C NMR Product->C13_NMR Sn119_NMR ¹¹⁹Sn NMR Product->Sn119_NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data_Analysis Data Analysis and Structure Confirmation H1_NMR->Data_Analysis C13_NMR->Data_Analysis Sn119_NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Workflow for the spectroscopic validation of the synthesized product.

Conclusion

The synthesis of 5-(tributylstannyl)-1H-indole via lithiation of 5-bromo-1H-indole is a robust and highly regioselective method, making it a preferred choice for many synthetic applications. The alternative direct C-H stannylation, while more atom-economical, may present challenges in controlling regioselectivity. Thorough spectroscopic validation using a combination of ¹H, ¹³C, and ¹¹⁹Sn NMR, as well as IR and mass spectrometry, is essential to confirm the identity and purity of the final product. This guide provides the necessary framework for researchers to confidently synthesize and validate this important synthetic intermediate.

References

  • Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English1986 , 25 (6), 508–524. [Link]

  • Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Organic Reactions1997 , 1–652. [Link]

  • Gribble, G. W. Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 12000 , (7), 1045–1075. [Link]

  • Cacchi, S.; Fabrizi, G. Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews2005 , 105 (7), 2873–2920. [Link]

  • Wrackmeyer, B. ¹¹⁹Sn-NMR Spectroscopy. Annual Reports on NMR Spectroscopy1985 , 16, 73–185. [Link]

  • Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley, 2013. [Link]

  • Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis; University Science Books, 2010. [Link]

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; Wiley, 2014. [Link]

  • Biological Magnetic Resonance Data Bank. Indole. [Link][2]

  • NIST WebBook. 1H-Indole. [Link][3]

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Safety & Regulatory Compliance

Safety

5-(Tributylstannyl)-1H-indole proper disposal procedures

Advanced Laboratory Guide: Safe Handling and Disposal of 5-(Tributylstannyl)-1H-indole 5-(Tributylstannyl)-1H-indole is a highly versatile organostannane reagent, predominantly utilized in palladium-catalyzed Stille cros...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Guide: Safe Handling and Disposal of 5-(Tributylstannyl)-1H-indole

5-(Tributylstannyl)-1H-indole is a highly versatile organostannane reagent, predominantly utilized in palladium-catalyzed Stille cross-coupling reactions to synthesize complex, functionalized indole derivatives crucial for drug discovery. Despite its synthetic utility, the tributylstannyl moiety presents severe environmental and toxicological hazards. Proper disposal is not merely a regulatory formality; it is a critical operational mandate to prevent severe aquatic toxicity, human endocrine disruption, and laboratory cross-contamination[1][2].

As a Senior Application Scientist, I have designed this guide to provide you with field-proven, self-validating protocols for the safe management and disposal of organotin compounds.

Quantitative Hazard and Toxicity Profile

Understanding the exact nature of the hazard is the first step in effective risk mitigation. Tributylstannyl compounds are highly lipophilic, allowing them to easily cross biological membranes and bioaccumulate.

Hazard ClassificationGHS CodeSignal WordCausality / Toxicological Impact
Acute Toxicity, Oral H301DangerHigh lipophilicity enables rapid absorption across the gastrointestinal tract[1][3].
Acute Toxicity, Dermal H312WarningReadily penetrates the stratum corneum, leading to systemic toxicity[1][3].
Reproductive Toxicity H360FDDangerActs as a severe endocrine disruptor; damages fertility and the unborn child[1][3].
STOT, Repeated Exposure H372DangerBioaccumulates in target organs (liver, kidneys, CNS) due to slow metabolic clearance[1][3].
Aquatic Hazard, Chronic H410WarningExtreme toxicity to marine life; induces imposex in aquatic invertebrates at ng/L concentrations[1][3].

Mechanistic Rationale for Disposal Protocols

Why can we not dispose of 5-(Tributylstannyl)-1H-indole in standard organic waste? Tributyltin compounds are persistent environmental pollutants. The core objective of our decontamination strategy is the targeted cleavage of the carbon-tin (C-Sn) bonds. By subjecting the waste to strong oxidizing agents (such as nitric acid or sodium hypochlorite), we systematically degrade the highly toxic trialkyltin species into dialkyltin, monoalkyltin, and ultimately, significantly less toxic, water-soluble inorganic tin oxides[1][4]. This chemical transformation is the foundational logic behind our glassware and spill decontamination procedures.

Organotin Disposal Workflow

OrganotinDisposal Start 5-(Tributylstannyl)-1H-indole Waste Generation Liquid Liquid Waste (Reaction Mixtures) Start->Liquid Solid Solid Waste (Consumables/PPE) Start->Solid Glassware Contaminated Glassware Start->Glassware Segregation Segregate: Halogenated vs. Non-Halogenated Liquid->Segregation Collection Designated Organotin Hazardous Waste Container Solid->Collection Oxidation Oxidation Bath (Nitric Acid / Bleach) Glassware->Oxidation Segregation->Collection Inorganic Conversion to Inorganic Tin Species Oxidation->Inorganic Inorganic->Collection Incineration EHS High-Temperature Incineration Collection->Incineration

Organotin Waste Segregation and Oxidative Decontamination Workflow.

Step-by-Step Operational Methodologies

Protocol 1: Routine Chemical Waste Segregation
  • Objective : Isolate organotin compounds to prevent cross-contamination and environmental discharge.

  • Causality : Mixing organotins with standard organic waste complicates downstream incineration and increases the risk of accidental environmental release[2][3].

  • Methodology :

    • Primary Containment : Collect all liquid waste containing 5-(Tributylstannyl)-1H-indole in a dedicated, chemically compatible container (e.g., high-density polyethylene, HDPE).

    • Solvent Segregation : Separate halogenated organotin waste from non-halogenated organotin waste. Self-Validation Check: Always verify the waste log; incompatible mixtures (e.g., strong acids with organic solvents) can lead to exothermic reactions.

    • Solid Waste Isolation : Place all contaminated solid consumables (silica gel from chromatography, filter paper, PPE) into double-lined, 6-mil hazardous waste bags[4].

    • Labeling : Affix a label explicitly stating "Toxic Organotin Waste: Contains 5-(Tributylstannyl)-1H-indole". Never use generic labels like "Organic Waste"[1].

Protocol 2: Glassware Decontamination via Oxidative Cleavage
  • Objective : Chemically degrade highly toxic, lipophilic tributyltin residues into water-soluble, less toxic inorganic tin oxides[1][4].

  • Causality : 5-(Tributylstannyl)-1H-indole adheres tenaciously to borosilicate glass. Standard aqueous washing or base baths are ineffective and merely spread the contamination. Oxidizing agents are required to electrophilically cleave the C-Sn bonds[1].

  • Methodology :

    • Non-Polar Pre-Rinse : Rinse the contaminated glassware thoroughly with a non-polar solvent (e.g., hexane) inside a certified fume hood[1]. Causality: Hexane effectively dissolves the lipophilic organotin, removing the bulk of the contaminant. Collect this rinsate in the liquid organotin waste container.

    • Oxidation Bath : Submerge the pre-rinsed glassware in a concentrated nitric acid bath (or a >10% sodium hypochlorite/bleach solution) and leave it to soak overnight[1][4][5]. Critical Safety Step: Never mix nitric acid with organic solvents; ensure the glassware is completely dry of hexane before submersion to prevent explosive reactions.

    • Inorganic Conversion : The oxidative environment systematically degrades the trialkyltin species into inorganic tin[1]. Self-Validation Check: After 12-24 hours, remove the glassware. A successful oxidation leaves absolutely no hydrophobic (water-repelling) residue on the glass surface.

    • Final Wash : Rinse the glassware with copious amounts of deionized water, followed by a standard laboratory detergent wash[4][5].

Protocol 3: Fume Hood Spill Response and Neutralization
  • Objective : Safely contain and neutralize accidental releases of 5-(Tributylstannyl)-1H-indole.

  • Causality : Aerosolized or spilled organotins pose an immediate inhalation and dermal toxicity risk due to their ability to rapidly penetrate the stratum corneum[3][4]. Immediate physical containment prevents spreading, while subsequent chemical oxidation neutralizes trace residues.

  • Methodology :

    • Evacuation and Ventilation : Evacuate non-essential personnel. Ensure the fume hood sash is lowered to the minimum operational height to maintain negative pressure and prevent vapor escape[4].

    • PPE Escalation : Don heavy-duty, chemical-resistant neoprene gloves (standard nitrile is insufficient for prolonged organotin exposure), safety goggles, a face shield, and a flame-retardant lab coat[4].

    • Containment : Surround the spill with an inert absorbent material (e.g., vermiculite or sand). Causality: Inert absorbents prevent the liquid from spreading without reacting exothermically with the organotin[6].

    • Chemical Neutralization : Carefully sweep the absorbed material into a hazardous waste container. Wash the spill surface with hexane to lift residual compound, followed immediately by wiping the area with a bleach-soaked cloth to oxidize any remaining trace organotins[1][4].

    • Verification : Inspect the surface under standard lighting to ensure no oily residue remains. Dispose of all cleanup materials as solid organotin waste[4][6].

References[1] Proper Disposal of 3-Fluoro-2-(tributylstannyl)pyridine: A Guide for Laboratory Professionals, Benchchem, https://benchchem.com[2] SAFETY DATA SHEET - 2-(Tributylstannyl)thiophene, Sigma-Aldrich, https://sigmaaldrich.com[6] 2-(Tributylstannyl)thiophene Safety Data Sheet, Santa Cruz Biotechnology, https://scbt.com[5] Method 8323: Determination of Organotins by Micro-Liquid Chromatography, EPA, https://epa.gov[3] SAFETY DATA SHEET - Tributylstannyl acetate, Merck Millipore, https://merckmillipore.com[4] An In-depth Technical Guide to the Safety and Handling of Organotin Compounds, Benchchem, https://benchchem.com

Sources

Handling

Personal protective equipment for handling 5-(Tributylstannyl)-1H-indole

An In-Depth Technical Guide to the Safety, Handling, and Disposal of 5-(Tributylstannyl)-1H-indole As a Senior Application Scientist, I frequently consult on the integration of highly reactive organometallic reagents int...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safety, Handling, and Disposal of 5-(Tributylstannyl)-1H-indole

As a Senior Application Scientist, I frequently consult on the integration of highly reactive organometallic reagents into complex synthetic workflows, such as palladium-catalyzed Stille cross-coupling reactions. While 5-(Tributylstannyl)-1H-indole is an invaluable building block for synthesizing complex indole derivatives, it belongs to the triorganotin class (R₃SnX)—the most toxic category of organotin compounds[1].

Standard laboratory safety protocols are vastly insufficient for triorganotins. This guide provides a self-validating, causality-driven framework for the personal protective equipment (PPE), operational handling, and disposal of 5-(Tributylstannyl)-1H-indole, ensuring both scientific integrity and operator safety.

The Causality of Organotin Toxicity (The "Why" Behind the Protocol)

To respect the strict PPE requirements, one must first understand the mechanistic hazard profile of the chemical.

Triorganotins, including tributyltin (TBT) derivatives, are highly lipophilic. This chemical property allows them to act as molecular penetrants, rapidly bypassing standard laboratory glove materials and absorbing directly through intact skin and cellular membranes[2]. Once in the bloodstream, TBT compounds act as potent endocrine disruptors and immunotoxins[3]. At a cellular level, they disrupt oxidative phosphorylation in mitochondria, leading to severe central nervous system (CNS) toxicity[4].

Because the onset of symptoms (such as chemical burns or neurological impairment) can be delayed by several hours, workers may be entirely unaware of a dermal exposure event until significant, irreversible systemic absorption has already occurred[2].

Personal Protective Equipment (PPE) Matrix

Standard latex or thin nitrile gloves provide a false sense of security when handling 5-(Tributylstannyl)-1H-indole. The lipophilic tributylstannyl group degrades and permeates these materials rapidly. A multi-layered barrier system is an absolute operational requirement.

Table 1: Glove Compatibility and Breakthrough Data for Tributyltin Compounds

Glove MaterialBreakthrough TimeProtection ClassRationale / Causality
Laminated Film (SilverShield®) > 480 minutesExcellent (Class 6)Highly resistant to organometallic permeation; rigid, low dexterity.
Heavy-Duty Neoprene (>0.5mm) > 240 minutesGood (Class 5)Excellent secondary barrier; provides necessary dexterity over laminated film[5].
Standard Nitrile (0.1mm) < 60 minutesPoor (Class 1-2)Insufficient for direct contact; degrades rapidly upon exposure to organotins.
Natural Rubber / Latex Not RecommendedNoneHighly permeable to lipophilic organometallic compounds.

Mandatory PPE Protocol:

  • Double-Gloving System: Don a pair of inner laminated film gloves (e.g., SilverShield®) to provide maximum chemical resistance, followed by outer heavy-duty neoprene gloves to provide mechanical protection and operational dexterity.

  • Body Protection: A flame-resistant, fluid-resistant laboratory coat is required. For scale-up operations, a chemical-resistant neoprene apron must be added[5].

  • Eye/Face Protection: ANSI Z87.1 compliant chemical splash goggles. If handling larger volumes (>50 mL) or operating pressurized Schlenk lines, a full-face shield must be worn to prevent mucous membrane exposure[1].

  • Respiratory Protection: All handling must occur within a certified chemical fume hood. If engineering controls fail or a spill occurs outside the hood, a NIOSH-certified full-facepiece respirator with combination organic vapor/acid gas cartridges is required[6].

Operational Plan: Safe Handling and Transfer

Because 5-(Tributylstannyl)-1H-indole is both toxic and sensitive to air and moisture, it must be handled using rigorous Schlenk techniques to prevent aerosolization and degradation.

Step-by-Step Methodology: Syringe Transfer of 5-(Tributylstannyl)-1H-indole

  • Environmental Verification: Verify the chemical fume hood face velocity is >100 fpm. Purge the workspace of unnecessary clutter and line the deck with chemical absorbent pads[1].

  • Inert Atmosphere Setup: Connect the reagent flask to a Schlenk line. Cycle the flask with Argon or Nitrogen three times to establish a positive inert pressure.

  • Syringe Preparation: Utilize a dry glass syringe with a secure Luer-lock needle. Flush the syringe with Argon three times prior to piercing the reagent septum to prevent introducing oxygen.

  • Extraction: Insert the needle through the septum. Slowly draw the required volume of the organotin reagent. Crucial: Do not pull a hard vacuum, as this can cause the toxic liquid to aerosolize or bypass the syringe plunger.

  • Transfer: Carefully transfer the reagent to the reaction vessel (which must already be under inert gas).

  • Immediate Decontamination: Immediately rinse the syringe and needle with a non-polar solvent (e.g., hexanes) directly into a designated organotin waste container, followed by an acetone rinse.

G Start Verify Fume Hood Face Velocity (>100 fpm) PPE Don Double Gloves (SilverShield + Neoprene) Start->PPE Transfer Syringe Transfer Under Inert Gas (Ar/N2) PPE->Transfer React Execute Stille Coupling (Closed System) Transfer->React Quench Quench & Segregate Organotin Waste React->Quench

Workflow for the safe handling and transfer of organotin reagents.

Emergency Protocols: Spill Response

In the event of a spill, immediate containment is critical. Triorganotins possess high acute toxicity via inhalation of vapors or aerosols generated during a spill[7].

Step-by-Step Methodology: Organotin Spill Cleanup

  • Evacuate & Isolate: Alert personnel and restrict access to the area. If the spill occurs outside a fume hood, evacuate the lab immediately and allow the HVAC system to clear vapors[5].

  • Don Emergency PPE: Equip a NIOSH-approved respirator (organic vapor cartridges), heavy-duty neoprene gloves, and chemical-resistant boot covers[8].

  • Containment: Surround the spill with inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use combustible materials like sawdust, as organometallics can react and ignite[9].

  • Absorption & Collection: Gently sweep the absorbed mixture using non-sparking tools.

  • Segregation: Place the saturated absorbent into a sealable, hazardous waste bucket. Label explicitly as "Hazardous Waste: Triorganotin Spill Debris."

  • Surface Decontamination: Wash the spill surface with a strong detergent and water, collecting all rinsate into the hazardous waste container.

Waste Disposal & Decontamination Plan

Triorganotin waste is strictly regulated due to its catastrophic impact on aquatic ecosystems. It exhibits extreme biocidal activity and acts as an environmental endocrine disruptor even at trace concentrations[1].

Table 2: Occupational Exposure Limits for Organotin Compounds (as Sn)

Regulatory BodyLimit TypeConcentrationNotation
OSHA (PEL) TWA (8-hour)0.1 mg/m³Skin absorption hazard[3]
ACGIH (TLV) TWA0.1 mg/m³Skin absorption hazard[4]
ACGIH (STEL) Short-Term0.2 mg/m³Minimizes acute CNS symptoms[4]

Disposal Protocol: Organotin waste must never be mixed with standard organic or aqueous waste streams.

  • Organic Phase: Collect all organotin-containing organic solvents in a dedicated, clearly labeled "Organometallic Waste - Heavy Metals (Tin)" container.

  • Aqueous Phase: Aqueous workups from Stille couplings contain trace tin. These must be collected in a separate "Aqueous Heavy Metal Waste" carboy.

  • Solid Waste: Contaminated gloves, septa, syringes, and absorbent pads must be sealed in a heavy-duty plastic bag and placed in a designated solid hazardous waste bin[1].

Waste Waste Organotin Reaction Waste Aqueous Aqueous Phase (Trace Tin) Waste->Aqueous Organic Organic Phase (High Tin Conc.) Waste->Organic Solid Contaminated Consumables (Gloves, Syringes) Waste->Solid Disp1 Heavy Metal Aqueous Waste Aqueous->Disp1 Disp2 Organometallic Solvent Waste Organic->Disp2 Disp3 Solid Hazardous Waste Container Solid->Disp3

Segregation and disposal logic for organotin-contaminated laboratory waste streams.

References

  • Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). Stanford University EHS. 4

  • Safety and handling precautions for organotin compounds. BenchChem. 1

  • An In-depth Technical Guide to the Safety and Handling of Organotin Compounds. BenchChem. 3

  • Tin and organotin compounds (EHC 15, 1980). INCHEM. 2

  • Standard Operating Procedure: Tributyltin hydride. Boston University EHS. 6

  • SAFETY DATA SHEET - 3M™ OEM Polyurethane Glass Adhesive Sealant 590, Black. 3M. 5

  • BIS(TRI-N-BUTYLTIN)OXIDE. Ataman Kimya. Link

  • TRI-n-BUTYLTIN HYDRIDE - Safety Data Sheet. Gelest, Inc.8

  • ERAPOL OC80A PART B. Erapol. 9

Sources

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